3-Methoxypyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVAGCQRMBMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00527984 | |
| Record name | 3-Methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00527984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16478-52-7 | |
| Record name | 3-Methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00527984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxypyridine-2-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methoxypyridine-2-carboxylic Acid
This technical guide provides a comprehensive overview of the known chemical properties of 3-Methoxypyridine-2-carboxylic acid, also known as 3-methoxypicolinic acid. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key physicochemical data, offers insights into its spectroscopic characteristics, and presents a plausible synthetic approach based on established chemical principles.
Chemical and Physical Properties
This compound is a substituted pyridine derivative with the molecular formula C₇H₇NO₃.[1] Its structure consists of a pyridine ring with a methoxy group at the 3-position and a carboxylic acid group at the 2-position. The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen, along with the methoxy substituent, governs its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| CAS Number | 16478-52-7 | [1] |
| Appearance | Off-white to gray solid | [3] |
| Melting Point | 159-160 °C (decomposition) | [4] |
| Boiling Point | 314.7 ± 22.0 °C (Predicted) | [4] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.05 ± 0.50 (Predicted) | [4] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure and data from analogous compounds, the expected spectroscopic features can be predicted. A certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the assigned structure.[3]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the pyridine ring (chemical shifts likely between 7.0 and 8.5 ppm). A singlet for the methoxy group protons (around 3.9-4.1 ppm). A broad singlet for the carboxylic acid proton (downfield, >10 ppm). |
| ¹³C NMR | Signals for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid (around 165-175 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (around 55-60 ppm). |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹). A strong C=O stretching band for the carbonyl group (1700-1750 cm⁻¹). C-O stretching bands for the methoxy and carboxylic acid groups (1200-1300 cm⁻¹). Aromatic C-H and C=C/C=N stretching bands. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 153. Fragmentation may involve the loss of a methoxy group (M-31), a carboxyl group (M-45), or other characteristic fragments.[7] |
Experimental Protocols
Synthesis of this compound
Below is a hypothetical experimental workflow for a multi-step synthesis, which is a common approach for preparing such substituted pyridines.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity or the involvement of this compound in cellular signaling pathways. However, the broader class of methoxypyridine derivatives has attracted interest in medicinal chemistry. For instance, certain sulfonamide methoxypyridine derivatives have been investigated as potential dual inhibitors of PI3K/mTOR, a key signaling pathway in cancer.[8] Furthermore, various derivatives of picolinic acid, the parent compound, are known to exhibit a range of biological activities, including antimicrobial and metal-chelating properties.[9]
Given the structural similarity to these bioactive molecules, this compound could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential biological targets and mechanisms of action.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.
Conclusion
This compound is a pyridine derivative with potential applications in chemical synthesis and drug discovery. While a complete experimental dataset for all its chemical properties is not yet available in the public domain, this guide provides a thorough summary of the existing information and predictive data. Further experimental investigation is required to fully characterize this compound, including its spectroscopic properties, solubility, and biological activity. The provided hypothetical synthetic workflow and logical framework for biological evaluation can serve as a foundation for future research endeavors.
References
- 1. users.wfu.edu [users.wfu.edu]
- 2. chemscene.com [chemscene.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxypicolinic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Methoxypyridine-2-carboxylic Acid (CAS 16478-52-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxypyridine-2-carboxylic acid (CAS Number: 16478-52-7), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and potential applications, with a focus on its role as a scaffold in the development of novel therapeutics.
Core Compound Properties
This compound, also known as 3-Methoxypicolinic acid, is a substituted pyridine derivative. The presence of both a carboxylic acid and a methoxy group on the pyridine ring imparts unique electronic and steric properties, making it an attractive starting material for the synthesis of complex molecules.
| Property | Value | Reference |
| CAS Number | 16478-52-7 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Methoxypicolinic acid, 3-METHOXY-2-PYRIDINECARBOXYLIC ACID | [1] |
| Melting Point | 159-160 °C (decomposes) | |
| Boiling Point | 314.7±22.0 °C (Predicted) | |
| Density | 1.284±0.06 g/cm³ (Predicted) | |
| pKa | 1.05±0.50 (Predicted) | |
| Appearance | Off-white to grey solid | |
| SMILES | COC1=C(N=CC=C1)C(=O)O | [1] |
Synthesis and Purification
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for this compound.
Purification: Purification of the crude product would typically involve recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the final pure compound.[2]
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of this compound.
1. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of pyridine carboxylic acids.[3] A C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient is typically used.[3] Detection is commonly performed using a UV detector.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. While a specific spectrum for the title compound was not found, the spectrum for the related compound 3-methoxypyridine is available and can provide an indication of the expected chemical shifts for the pyridine ring protons and the methoxy group.[4]
3. Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The methoxy and carboxylic acid functional groups of this compound provide valuable handles for chemical modification, allowing for its incorporation into larger, more complex molecules with potential therapeutic activity.
Potential as a Building Block for Kinase Inhibitors: A recent study on the design and synthesis of sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors highlights the potential of the methoxypyridine scaffold in targeting protein kinases.[5][6][7] The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway that is often dysregulated in cancer.[5][6][7] The methoxypyridine core can serve as a key pharmacophore, with the methoxy group potentially interacting with specific residues in the kinase active site. The carboxylic acid functionality of the title compound provides a convenient point for amide bond formation, enabling the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Role in drug discovery and a relevant signaling pathway.
Safety Information
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Conclusion
This compound is a valuable heterocyclic building block with considerable potential for application in drug discovery and medicinal chemistry. Its functional groups offer versatile handles for the synthesis of diverse molecular libraries. While detailed experimental protocols for its synthesis and analysis are not extensively documented in publicly available literature, its structural similarity to other pyridine carboxylic acids provides a basis for developing such procedures. The growing interest in methoxypyridine derivatives as kinase inhibitors suggests that this compound will continue to be a compound of interest for researchers in the pharmaceutical sciences.
References
- 1. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3-Methoxypyridine-2-carboxylic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Methoxypyridine-2-carboxylic acid, a significant heterocyclic compound with applications in pharmaceutical and agricultural research. The document details its chemical identity, including a comprehensive list of synonyms and identifiers, alongside available experimental protocols and insights into its potential biological relevance.
Chemical Identity and Synonyms
This compound is a pyridine derivative characterized by a carboxylic acid group at the 2-position and a methoxy group at the 3-position.[1] This compound is also widely known by its synonym, 3-Methoxypicolinic acid.[2] A comprehensive list of its synonyms and chemical identifiers is provided in the table below to facilitate cross-referencing across chemical databases and literature.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 3-Methoxypicolinic acid[2], 3-methoxy-2-pyridinecarboxylic acid, 2-Carboxy-3-methoxypyridine |
| CAS Number | 16478-52-7[1] |
| PubChem CID | 13209540[1] |
| Molecular Formula | C₇H₇NO₃[1] |
| Molecular Weight | 153.14 g/mol [1] |
| InChI Key | RJXVAGCQRMBMCI-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value |
| Melting Point | 159-160 °C (decomposition)[2] |
| Boiling Point (Predicted) | 314.7 ± 22.0 °C[2] |
| Density (Predicted) | 1.284 ± 0.06 g/cm³[2] |
| pKa (Predicted) | 1.05 ± 0.50[2] |
| Physical Form | Off-white to grey solid[2] |
| Storage Temperature | Inert atmosphere, Room Temperature[2] |
Experimental Protocols
General Synthesis of Pyridine-2-carboxylic Acids via Nitrile Hydrolysis
This procedure outlines a general method for the synthesis of a pyridine-2-carboxylic acid from its corresponding 2-cyano-pyridine precursor. Note: This is a generalized protocol and may require optimization for this compound.
Materials:
-
2-Cyano-3-methoxypyridine
-
Sulfuric acid (90%)
-
Sodium sulfite
-
Sodium carbonate
-
Chloroform
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure: [3]
-
Dissolve the starting material, 2-cyano-3-methoxypyridine, in 90% sulfuric acid.
-
Heat the resulting solution with stirring at 120°C for approximately 2 hours.
-
Cool the reaction mixture to room temperature (20-25°C).
-
Slowly add a solution of sodium sulfite in water.
-
Continue stirring at room temperature for 1.5 hours, then warm the mixture to 75-85°C for another 1.5 hours.
-
After cooling, adjust the pH of the reaction solution to approximately 3 with sodium carbonate.
-
Extract the product with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude solid product.
-
Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to yield the final product.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): A general reversed-phase HPLC method can be employed for the analysis of pyridine carboxylic acids.[4][5]
-
Column: C18 reversed-phase column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm I.D., 5 µm)[5]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2)[5]
-
Detection: UV detection at an appropriate wavelength (e.g., 239 nm)[5]
-
Internal Standard: Phenacetin can be used as an internal standard.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR. While specific data for this compound is not provided in the search results, the expected shifts can be predicted based on the analysis of similar structures like 2-chloro-6-methoxypyridine-4-carboxylic acid.[6] For ¹H NMR, signals corresponding to the pyridine ring protons and the methoxy group protons would be expected. In ¹³C NMR, resonances for the carboxylic acid carbon, the pyridine ring carbons, and the methoxy carbon would be observed.
Biological Significance and Potential Pathways
While direct involvement of this compound in specific signaling pathways is not yet detailed in the literature, its structural similarity to picolinic acid suggests potential biological relevance. Picolinic acid and its derivatives are known to possess a range of biological activities.[7]
A related compound, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, has been shown to exhibit antimicrobial properties and acts as a precursor in the synthesis of fungicides.[7][8] It is also an inhibitor of the bc1 complex, a key protein in the mitochondrial electron transport chain involved in ATP synthesis.[8] This suggests that methoxypyridine carboxylic acids could potentially interfere with cellular respiration.
The diagram below illustrates a conceptual workflow for the synthesis and analysis of pyridine carboxylic acid derivatives, highlighting the key stages from synthesis to biological evaluation.
Caption: General workflow from synthesis to biological evaluation.
The following diagram illustrates a potential logical relationship where a pyridine carboxylic acid derivative might act as an inhibitor in a generic signaling pathway, a concept relevant to drug development professionals.
Caption: Inhibition of a signaling pathway by a pyridine derivative.
Conclusion
This compound and its analogs are valuable building blocks in the development of new pharmaceuticals and agrochemicals. While specific, detailed experimental protocols for this particular compound are not widespread, this guide provides a solid foundation based on available data for related structures. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic and commercial potential.
References
- 1. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHOXY-2-PYRIDINECARBOXYLIC ACID | 16478-52-7 [chemicalbook.com]
- 3. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. helixchrom.com [helixchrom.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. tandfonline.com [tandfonline.com]
- 7. Buy 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | 210300-09-7 [smolecule.com]
- 8. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | 210300-09-7 | KIA30009 [biosynth.com]
An In-depth Technical Guide to the Physical Characteristics of 3-Methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypicolinic acid, also known as 3-methoxy-2-pyridinecarboxylic acid, is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Its chemical structure, featuring a carboxylic acid and a methoxy group on a pyridine ring, imparts specific physicochemical properties that are critical for its behavior in biological systems and for its formulation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physical characteristics of 3-Methoxypicolinic acid, detailed experimental protocols for their determination, and an exploration of the biological context of its parent compound, picolinic acid.
Core Physical and Chemical Properties
A summary of the key identifying and physicochemical properties of 3-Methoxypicolinic acid is presented below. It is important to note that while some properties have been experimentally determined and reported in commercial or literature sources, others, such as the pKa, are currently based on predictive models.
Table 1: General and Physicochemical Properties of 3-Methoxypicolinic Acid
| Property | Value | Source(s) |
| IUPAC Name | 3-Methoxypyridine-2-carboxylic acid | N/A |
| Synonyms | 3-Methoxypicolinic acid | N/A |
| CAS Number | 16478-52-7 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥97% | [1] |
| Predicted pKa | 1.05 ± 0.50 | N/A |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key physical characteristics of 3-Methoxypicolinic acid. These are generalized protocols standardly used for solid organic compounds.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry 3-Methoxypicolinic acid is packed into a capillary tube to a height of 2-3 mm.[4][5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.[4][6] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of 3-Methoxypicolinic acid in various solvents is essential for its handling, formulation, and for predicting its absorption and distribution in biological systems.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.[7][8]
-
Sample Preparation: A precisely weighed amount of 3-Methoxypicolinic acid (e.g., 10 mg) is placed into a series of vials.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.
-
Equilibration: The vials are agitated (e.g., by vortexing or shaking) at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification: The samples are visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is typically expressed in mg/mL or mol/L.[9]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which influences its solubility, membrane permeability, and receptor binding.[10]
Protocol:
-
Solution Preparation: A standard solution of 3-Methoxypicolinic acid of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.[11][12]
-
Titration Setup: A calibrated pH meter is immersed in the acidic solution, which is stirred continuously. The titrant (NaOH solution) is added in small, precise increments from a burette.[11]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration. The data of pH versus the volume of titrant added is plotted.
-
pKa Determination: The equivalence point of the titration is determined from the steepest point of the titration curve. The volume of titrant at the half-equivalence point is then located on the x-axis. The pH at this half-equivalence point is equal to the pKa of the acidic proton. This is known as the half-volume method.[10][13]
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of the identity of 3-Methoxypicolinic acid.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Approximately 5-10 mg of 3-Methoxypicolinic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[14][15]
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[16]
-
Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of ¹H signals provides the relative ratio of protons, and the coupling patterns (multiplicity) give information about neighboring protons. The chemical shifts in the ¹³C spectrum indicate the different carbon environments.[17]
Protocol for Solid Sample (Thin Film or KBr Pellet):
-
Sample Preparation (Thin Film): A small amount of 3-Methoxypicolinic acid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid.[18][19][20]
-
Sample Preparation (KBr Pellet): A small amount of the sample is ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. The positions of the absorption bands (in cm⁻¹) correspond to the vibrational frequencies of the functional groups present in the molecule.[21]
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum.[22][23]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺·). This high-energy process often leads to the fragmentation of the molecular ion into smaller, charged fragments.[24]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[25]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides structural information.[24][26]
Biological Context and Signaling Pathways
While specific signaling pathways involving 3-Methoxypicolinic acid are not well-documented, the biological activities of its parent compound, picolinic acid, have been studied. Picolinic acid is an endogenous metabolite of the amino acid tryptophan via the kynurenine pathway.[27] It has been shown to possess neuroprotective, immunological, and anti-proliferative effects.[1][27]
One of the key immunological roles of picolinic acid is its function as a co-stimulator in the activation of macrophages, particularly in conjunction with interferon-gamma (IFN-γ).[28] This activation is a critical component of the cell-mediated immune response. Furthermore, picolinic acid has been found to suppress the proliferation and metabolic activity of CD4+ T cells, suggesting a role in immune modulation.[29]
The biosynthesis of picolinic acid itself is part of a larger metabolic network, the Kynurenine Pathway, which is gaining increasing attention in drug development for its role in various diseases.
Caption: Biosynthesis of Picolinic Acid via the Kynurenine Pathway.
The following diagram illustrates a simplified workflow for investigating the immunomodulatory effects of a picolinic acid derivative like 3-Methoxypicolinic acid on T-cell activation.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 3. 3-甲基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. web.williams.edu [web.williams.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.latech.edu [chem.latech.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sc.edu [sc.edu]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. webassign.net [webassign.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. amherst.edu [amherst.edu]
- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 23. Mass Spectrometry [www2.chemistry.msu.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. rsc.org [rsc.org]
- 26. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Human Metabolome Database: Showing metabocard for Picolinic acid (HMDB0002243) [hmdb.ca]
- 29. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Methoxypyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for 3-Methoxypyridine-2-carboxylic acid (CAS No: 16478-52-7, Molecular Formula: C₇H₇NO₃, Molecular Weight: 153.14 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted and typical spectroscopic values based on the analysis of its structural features. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature.
Predicted and Typical Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from established principles of spectroscopy and by comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons on Pyridine Ring | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.2 - 7.4 | dd | J = 7.5, 4.5 |
| H-5 | 8.1 - 8.3 | dd | J = 7.5, 1.5 |
| H-6 | 8.4 - 8.6 | dd | J = 4.5, 1.5 |
| Other Protons | |||
| -OCH₃ | 3.9 - 4.1 | s | - |
| -COOH | 10.0 - 13.0 | br s | - |
dd = doublet of doublets, s = singlet, br s = broad singlet Predicted for a solution in a common deuterated solvent like DMSO-d₆ or CDCl₃.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-COOH) | 165 - 170 |
| C-3 (C-OCH₃) | 155 - 160 |
| C-4 | 120 - 125 |
| C-5 | 135 - 140 |
| C-6 | 145 - 150 |
| -OCH₃ | 55 - 60 |
| -COOH | 165 - 170 |
Predicted for a solution in a common deuterated solvent like DMSO-d₆ or CDCl₃.
Table 3: Typical IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | Hydrogen-bonded hydroxyl stretch |
| C-H (Aromatic) | 3000-3100 | Medium | Aromatic C-H stretch |
| C-H (Methoxy) | 2850-2960 | Medium | Aliphatic C-H stretch |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | Carbonyl stretch (dimer) |
| C=C, C=N (Aromatic Ring) | 1400-1600 | Medium-Strong | Aromatic ring skeletal vibrations |
| C-O (Methoxy/Carboxylic Acid) | 1200-1300 | Strong | C-O stretch |
| O-H Bend | 900-950 | Broad, Medium | Out-of-plane O-H bend |
Table 4: Expected Mass Spectrometry (MS) Fragmentation
| m/z | Ion | Description |
| 153 | [M]⁺ | Molecular Ion |
| 136 | [M-OH]⁺ | Loss of hydroxyl radical |
| 125 | [M-CO]⁺ or [M-C₂H₄]⁺ | Loss of carbon monoxide or ethylene |
| 108 | [M-COOH]⁺ | Loss of carboxyl group |
| 94 | [M-CO-OCH₃]⁺ | Subsequent loss of methoxy radical |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
m/z = mass-to-charge ratio
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is generally good for carboxylic acids).
-
Mix the sample thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spatula
-
Solvents for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
Procedure:
-
Sample Preparation (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a volatile solvent like isopropanol or acetone.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Use the pressure clamp to press the sample firmly and evenly against the crystal surface to ensure good contact.
-
-
Data Acquisition:
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over a standard range, typically 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them to known correlation charts to identify the functional groups present.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
Materials and Equipment:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Sample vials
-
Solvents (e.g., methanol, acetonitrile, water) of high purity (LC-MS grade).
-
Syringe pump or direct infusion system.
Procedure:
-
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Set the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve optimal ionization and signal intensity.
-
Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 50-500). Data can be acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce structural information. If available, tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation to obtain more detailed structural information.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Solubility of 3-Methoxypyridine-2-carboxylic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxypyridine-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure and physicochemical properties. Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound is provided, empowering researchers to generate precise data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery, formulation development, and chemical process design where this compound is a key component.
Introduction
This compound is a heterocyclic organic compound with applications in pharmaceutical and agrochemical research. Its solubility in various organic solvents is a critical parameter that influences its reactivity, bioavailability, and the ease with which it can be purified and formulated. Understanding the solubility profile of this compound is therefore essential for its effective application in research and development.
This guide will explore the structural features of this compound that govern its solubility and provide a qualitative prediction of its behavior in different classes of organic solvents. A detailed experimental protocol for the widely used shake-flask method for solubility determination is also presented.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into its potential interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 16478-52-7 | [1][2] |
| Purity | 95% |
Qualitative Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound features both polar and non-polar characteristics, which will dictate its solubility in various organic solvents.
The presence of a carboxylic acid group and a nitrogen atom in the pyridine ring imparts polarity and the capacity for hydrogen bonding. The methoxy group also contributes to its polarity. Conversely, the pyridine ring itself has some aromatic, non-polar character.
Based on these structural features, a qualitative prediction of the solubility of this compound in different classes of organic solvents is presented in Table 2.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | The carboxylic acid group can readily form hydrogen bonds with protic solvents. The polar nature of the pyridine ring and methoxy group also contributes to favorable interactions. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | The polarity of these solvents allows for dipole-dipole interactions with the polar functional groups of the molecule. The absence of acidic protons in the solvent may slightly reduce solubility compared to protic solvents. |
| Non-polar | Hexane, Toluene | Low | The significant polarity of this compound makes it unlikely to dissolve in non-polar solvents where only weak van der Waals forces would be at play. |
Studies on the closely related compound, picolinic acid (pyridine-2-carboxylic acid), show it is moderately soluble in water and soluble in alcohols and ethers, which supports the predictions for this compound.[3][4] The solubility of picolinic acid is also noted to be influenced by temperature and pH.[3]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[5][6] The following protocol provides a detailed procedure for applying this method to this compound.
4.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.
-
-
Data Reporting:
-
Calculate the solubility as the concentration of the undiluted saturated solution, typically expressed in mg/mL or mol/L.
-
Report the solubility value along with the specific solvent and the temperature at which the measurement was performed.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
References
- 1. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHOXY-2-PYRIDINECARBOXYLIC ACID | 16478-52-7 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Biological activity of 3-Methoxypyridine-2-carboxylic acid
An In-depth Technical Guide on the Biological Activity of 3-Methoxypyridine-2-carboxylic Acid
Executive Summary: this compound, also known as 3-methoxypicolinic acid, is a pyridine carboxylic acid derivative. While the biological activity of this specific compound is not extensively documented in publicly available research, the broader class of pyridine carboxylic acids and their derivatives are recognized for significant roles in drug discovery and biological processes.[1] This guide synthesizes the available information on this compound and explores the well-documented biological activities of its structural analogs and derivatives, including their potential anticancer and antimicrobial properties. Detailed experimental protocols for evaluating such activities are provided, alongside graphical representations of key pathways and workflows to support researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an organic compound belonging to the family of pyridine carboxylic acids, which includes essential vitamers like nicotinic acid (Vitamin B3).[2][3] Its structure features a pyridine ring substituted with a methoxy group at the 3-position and a carboxylic acid group at the 2-position. This arrangement of functional groups provides a scaffold for potential interactions with biological targets, making its derivatives a subject of interest in medicinal chemistry.[1]
Chemical Identifiers:
-
IUPAC Name: this compound[2]
-
CAS Number: 16478-52-7[2]
-
Molecular Formula: C₇H₇NO₃[2]
-
Molecular Weight: 153.14 g/mol [2]
-
SMILES: COC1=C(N=CC=C1)C(=O)O[2]
-
InChIKey: RJXVAGCQRMBMCI-UHFFFAOYSA-N[2]
The pyridine scaffold is a common motif in many biologically active molecules due to its ability to engage with enzymes and receptors.[4] The presence of both a carboxylic acid and a methoxy group suggests potential for hydrogen bonding and influencing solubility, key properties in drug design.[4]
Biological Activities of Derivatives and Related Compounds
Direct studies on the biological effects of this compound are limited. However, extensive research into its derivatives reveals significant potential in several therapeutic areas.
Anticancer and Cytotoxic Activity of Derivatives
Numerous studies have demonstrated the potent antiproliferative effects of various methoxypyridine derivatives against a range of human cancer cell lines. These compounds often serve as scaffolds for the development of novel anticancer agents.
For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles showed promising, broad-spectrum cytotoxic activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with some compounds exhibiting high selectivity for cancer cells over normal human fibroblast cells.[5] Similarly, novel copper(II) coordination compounds involving methoxyphenyl-thiosemicarbazones have shown potent activity, in some cases exceeding that of doxorubicin and cisplatin.[6] Other research has identified 3-cyano-2-substituted pyridines that induce apoptosis in breast cancer cells (MCF-7) with high efficacy.[7] A summary of the cytotoxic activities for selected derivatives is presented in Table 1.
Table 1: Summary of In Vitro Cytotoxic Activity of Selected Methoxypyridine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | Liver (HepG2) | 2.34 | [5] |
| Prostate (DU145) | 1.87 | [5] | |
| Breast (MDA-MB-231) | 1.98 | [5] | |
| 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | Liver (HepG2) | 1.05 | [5] |
| Prostate (DU145) | 1.35 | [5] | |
| Breast (MDA-MB-231) | 1.24 | [5] | |
| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | Varies | 0.1 - 0.2 | [6] |
| 2-(Benzoyloxy)-N'-(3,4-dimethoxybenzylidene)-3-cyanopyridine-6-carbohydrazide | Breast (MCF-7) | 2.0 |[7] |
Antimicrobial Activity of Derivatives
Derivatives of pyridine carboxylic acids have also been investigated for their antimicrobial properties. A structurally related compound, 3-hydroxy-4-methoxypyridine-2-carboxylic acid, has demonstrated antimicrobial activity and serves as a precursor in the synthesis of fungicides for crop protection.[4]
Studies on synthetic analogs of 3-alkylpyridine marine alkaloids have shown significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL.[8] Furthermore, a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid displayed potent activity against MRSA and Mycobacterium tuberculosis, with some compounds being four times more active than the standard drug ampicillin.[9] A summary of the antimicrobial activities for selected related compounds is presented in Table 2.
Table 2: Summary of In Vitro Antimicrobial Activity of Selected Related Compounds
| Compound Class | Microbial Strain | MIC (µM) | Reference |
|---|---|---|---|
| 3-Alkylpyridine Alkaloid Analog | S. aureus (MRSA) | ~5 (Converted from 2 µg/mL) | [8] |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | S. aureus (MRSA, 3 strains) | 12 | [9] |
| N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | S. aureus (MRSA, 3 strains) | 12 | [9] |
| M. tuberculosis H37Ra | 23 | [9] |
| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis H37Ra | 24 |[9] |
Enzyme Inhibition
The pyridine carboxylic acid scaffold is a key feature in numerous enzyme inhibitors.[1] A notable example involves sulfonamide methoxypyridine derivatives, which have been designed and synthesized as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[10] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] The ability of methoxypyridine derivatives to dually inhibit PI3K and mTOR highlights a potential mechanism of action for their anticancer effects.[10]
Caption: PI3K/mTOR signaling pathway and points of inhibition by derivatives.
Key Experimental Protocols
To facilitate further research, this section provides detailed methodologies for assessing the biological activities discussed.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium. The medium in the plates is replaced with medium containing various concentrations of the compound. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The formazan product is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Buy 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | 210300-09-7 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | MDPI [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 3-Methoxypyridine-2-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxypyridine-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The pyridine core, substituted with a methoxy and a carboxylic acid group, provides a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reported biological activities of this compound class, with a focus on their potential as therapeutic agents. While comprehensive structure-activity relationship (SAR) studies for a broad range of derivatives are not extensively documented in publicly available literature, this guide consolidates the existing information on their synthesis and biological evaluation, including antifungal, anticancer, and enzyme-inhibitory activities. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and development in this area.
Introduction
Pyridine-based scaffolds are privileged structures in medicinal chemistry, found in numerous approved drugs. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to its ability to interact with various biological targets. This compound, a substituted picolinic acid, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The methoxy group can influence lipophilicity and metabolic stability, while the carboxylic acid moiety provides a handle for the formation of esters, amides, and other functional groups, enabling the exploration of diverse chemical space.
This guide will delve into the synthetic methodologies for preparing this compound and its key derivatives, summarize their known biological activities with available quantitative data, and provide detailed experimental protocols. Furthermore, it will explore the signaling pathways associated with the observed biological effects and present logical workflows for the discovery and development of novel drug candidates based on this scaffold.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives, such as esters and amides, typically involves standard organic chemistry transformations.
Synthesis of this compound
Synthesis of Ester Derivatives
Esterification of the carboxylic acid group is a straightforward method to modify the properties of the parent compound.
Experimental Protocol: Synthesis of this compound Methyl Ester
-
Materials: this compound, Methanol (MeOH), Sulfuric acid (H₂SO₄).
-
Procedure:
-
Suspend this compound in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled suspension.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the organic extract under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the pure methyl ester.
-
Synthesis of Amide Derivatives
Amide bond formation is a key reaction in medicinal chemistry to introduce diverse substituents and modulate biological activity.
Experimental Protocol: General Procedure for Amide Synthesis
-
Materials: this compound, a primary or secondary amine, a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC, or HBTU), a base (e.g., Diisopropylethylamine - DIPEA), and a suitable solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the coupling agent and the base to the solution.
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
-
Biological Activities and Therapeutic Potential
Derivatives of pyridine carboxylic acids have been reported to exhibit a range of biological activities, suggesting the therapeutic potential of the this compound scaffold.
Antifungal Activity
Several studies have highlighted the antifungal potential of pyridine carboxylic acid derivatives. The specific antifungal activity and quantitative data for this compound derivatives are not extensively detailed in the available literature. However, a general protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below.
Experimental Protocol: Broth Microdilution MIC Assay for Antifungal Susceptibility Testing [1][2][3][4]
-
Materials: Fungal isolate, appropriate broth medium (e.g., RPMI-1640), test compound, control antifungal drug, 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Perform serial twofold dilutions of the test compound and control drug in the microtiter plates.
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density using a spectrophotometer.
-
Anticancer Activity and Enzyme Inhibition
Recent research has focused on pyridine derivatives as inhibitors of key enzymes involved in cancer progression, such as PI3K/mTOR and Matrix Metalloproteinases (MMPs).
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[5][6][7][8][9]
Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Matrix Metalloproteinase-13 (MMP-13) is a key enzyme involved in the degradation of the extracellular matrix, playing a crucial role in cancer invasion and metastasis.[10][11][12][13][14]
Signaling Pathway Diagram: MMP-13 in Cancer Progression
Caption: Role of MMP-13 in cancer invasion.
Rab geranylgeranyl transferase (RGGT) is an enzyme responsible for the post-translational modification of Rab proteins, which are key regulators of vesicular transport. Inhibition of RGGT can disrupt cellular processes that are essential for cancer cell survival and proliferation.[15][16][17][18][19]
Signaling Pathway Diagram: Rab Prenylation Cycle
Caption: The Rab protein prenylation cycle.
Drug Discovery and Development Workflow
The development of new drugs based on the this compound scaffold would typically follow a structured workflow.
Experimental Workflow Diagram: Drug Discovery Process
Caption: A typical drug discovery workflow.
Conclusion and Future Directions
This compound presents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the diverse biological activities reported for related pyridine carboxylic acids, underscores the potential of this scaffold. Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will pave the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective drugs for a range of diseases.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yeast (Fungi) MIC Susceptibility Panel | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 10. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Role of Rab GTPases and their interacting proteins in mediating metabolic signalling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Rab geranylgeranyltransferase - Wikipedia [en.wikipedia.org]
- 18. Mechanism of Rab geranylgeranylation: formation of the catalytic ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methoxypyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-methoxypyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. While the direct conversion of 2-cyano-3-methylpyridine to the target molecule presents significant synthetic challenges, particularly in the selective transformation of the methyl group to a methoxy group, a more practical and well-documented multi-step synthetic pathway is presented here. This route utilizes a more amenable starting material, 3-aminopyridine-2-carbonitrile, and proceeds through a series of robust and high-yielding reactions.
The proposed synthetic strategy involves three key transformations:
-
Diazotization of the amino group of 3-aminopyridine-2-carbonitrile to yield a hydroxyl group.
-
Methylation of the resulting 3-hydroxypyridine-2-carbonitrile to introduce the methoxy group.
-
Hydrolysis of the cyano group to the final carboxylic acid.
This document provides detailed experimental procedures, tabulated quantitative data for each step, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this compound.
Synthetic Workflow
Figure 1: Synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxypyridine-2-carbonitrile via Diazotization
This protocol describes the conversion of 3-aminopyridine-2-carbonitrile to 3-hydroxypyridine-2-carbonitrile through a diazotization reaction.
Materials:
-
3-Aminopyridine-2-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve 3-aminopyridine-2-carbonitrile in a solution of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at the same temperature for 1-2 hours.
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 3-hydroxypyridine-2-carbonitrile.
| Parameter | Value | Reference |
| Reaction Temperature | 0-10 °C | [1][2] |
| Reaction Time | 1-2 hours | [1] |
| Typical Yield | 70-80% | [3] |
Step 2: Synthesis of 3-Methoxypyridine-2-carbonitrile via Methylation
This protocol details the methylation of the hydroxyl group of 3-hydroxypyridine-2-carbonitrile using methyl iodide and potassium carbonate.
Materials:
-
3-Hydroxypyridine-2-carbonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Deionized Water
-
Dichloromethane
Procedure:
-
To a solution of 3-hydroxypyridine-2-carbonitrile in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add methyl iodide to the mixture and reflux the reaction for 12-24 hours, monitoring the progress by TLC.[4]
-
After the reaction is complete, filter off the potassium carbonate and wash it with acetone.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3-methoxypyridine-2-carbonitrile.
| Parameter | Value | Reference |
| Methylating Agent | Methyl Iodide | [4][5] |
| Base | Potassium Carbonate | [4][5] |
| Solvent | Acetone | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 12-24 hours | [4] |
| Typical Yield | >90% | [6] |
Step 3: Synthesis of this compound via Hydrolysis
This protocol describes the final step of hydrolyzing the cyano group of 3-methoxypyridine-2-carbonitrile to the corresponding carboxylic acid.
Materials:
-
3-Methoxypyridine-2-carbonitrile
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 3-methoxypyridine-2-carbonitrile in an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
| Parameter | Value | Reference |
| Reagent | Sodium Hydroxide | [7] |
| Solvent | Water | [7] |
| Reaction Temperature | Reflux | [7] |
| Reaction Time | 4-8 hours | [7] |
| Typical Yield | 85-95% | N/A |
Data Summary
The following table summarizes the key intermediates and the final product in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Aminopyridine-2-carbonitrile | C₆H₅N₃ | 119.12 | Solid |
| 3-Hydroxypyridine-2-carbonitrile | C₆H₄N₂O | 120.11 | Solid |
| 3-Methoxypyridine-2-carbonitrile | C₇H₆N₂O | 134.14 | Solid |
| This compound | C₇H₇NO₃ | 153.14 | Solid |
Concluding Remarks
The protocols outlined in these application notes provide a reliable and efficient pathway for the synthesis of this compound. By following these detailed procedures, researchers can obtain this key synthetic intermediate in good to excellent yields. The provided data and workflow diagram are intended to facilitate the planning and execution of this synthesis in a laboratory setting.
References
- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 2. US20100160641A1 - Process for producing dihalopyridines - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyridine-2-carboxylic acid, also known as 3-methoxypicolinic acid, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is incorporated into various pharmacologically active compounds. This document provides detailed protocols for the laboratory-scale synthesis of this compound from its corresponding nitrile precursor, 3-methoxypyridine-2-carbonitrile, via acidic and basic hydrolysis.
Physicochemical and Safety Data
A summary of key physicochemical properties for the starting material and the final product is presented below. Researchers should consult the Safety Data Sheet (SDS) for comprehensive safety information before handling these chemicals.
| Property | 3-methoxypyridine-2-carbonitrile | This compound |
| Molecular Formula | C₇H₆N₂O | C₇H₇NO₃ |
| Molecular Weight | 134.14 g/mol | 153.14 g/mol [1][2] |
| CAS Number | 24059-89-0[3] | 16478-52-7[1][2] |
| Appearance | Solid | Off-white to grey solid[2] |
| Melting Point | Not available | 159-160 °C (decomposition)[2] |
| Purity | Typically ≥95% | Typically ≥95%[4] |
| IUPAC Name | 3-methoxypicolinonitrile[3] | This compound[1] |
| Safety Hazards | Irritant | Causes skin, eye, and respiratory irritation[1] |
Synthetic Workflow
The laboratory preparation of this compound is most commonly achieved through the hydrolysis of 3-methoxypyridine-2-carbonitrile. This transformation can be effectively carried out under either acidic or basic conditions. The general workflow is depicted below.
Experimental Protocols
Two effective methods for the hydrolysis of 3-methoxypyridine-2-carbonitrile are detailed below.
Protocol 1: Acidic Hydrolysis
This protocol utilizes a strong acid to catalyze the hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials and Reagents:
-
3-methoxypyridine-2-carbonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Carbonate (solid)
-
Chloroform or Dichloromethane
-
Anhydrous Sodium Sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxypyridine-2-carbonitrile (e.g., 2.00 g, 14.9 mmol) in 90% sulfuric acid (e.g., 15 mL).
-
Hydrolysis: Heat the reaction mixture to 120°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully and slowly add the acidic solution to a beaker containing crushed ice. Adjust the pH of the resulting solution to approximately 3 by the slow portion-wise addition of solid sodium carbonate while stirring. Be cautious as this will cause gas evolution (CO₂).
-
Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with chloroform or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound.[5]
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS). A typical yield for this type of reaction is in the range of 50-60%.[5]
Protocol 2: Basic Hydrolysis
This protocol employs a strong base for the saponification of the nitrile.
Materials and Reagents:
-
3-methoxypyridine-2-carbonitrile
-
Sodium Hydroxide (pellets or solution)
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 3-methoxypyridine-2-carbonitrile (e.g., 5.0 g, 37.3 mmol) and a solution of sodium hydroxide (e.g., 30% aqueous solution, 25 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.[6] The reaction can be monitored by TLC.
-
Cooling and Acidification: After the hydrolysis is complete, cool the reaction mixture to room temperature in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid to the cooled solution to adjust the pH to approximately 2.5-3.[6] The product will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the solid with a small amount of cold deionized water and then dry it under vacuum to obtain this compound. A typical yield for this method is often high, potentially in the range of 80-90%.[6]
-
Characterization: Confirm the identity and purity of the product by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. Expected analytical data is provided below.
| Analysis | Expected Results for this compound |
| ¹H NMR | Expected signals for the methoxy group protons (singlet), and three aromatic protons on the pyridine ring (doublets or doublet of doublets). |
| ¹³C NMR | Expected signals for the seven distinct carbon atoms, including the carboxylic acid carbon, the carbons of the pyridine ring, and the methoxy carbon. |
| Mass Spec. | [M+H]⁺ = 154.05 |
| Melting Point | 159-160 °C (with decomposition)[2] |
Concluding Remarks
The protocols described provide reliable methods for the laboratory synthesis of this compound. The choice between acidic and basic hydrolysis may depend on the availability of reagents, desired purity, and scale of the reaction. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHOXY-2-PYRIDINECARBOXYLIC ACID | 16478-52-7 [chemicalbook.com]
- 3. 3-methoxypyridine-2-carbonitrile 95% | CAS: 24059-89-0 | AChemBlock [achemblock.com]
- 4. This compound | 16478-52-7 [sigmaaldrich.com]
- 5. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Methoxypyridine-2-carboxylic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Methoxypyridine-2-carboxylic acid as a versatile intermediate in pharmaceutical synthesis, with a focus on its application in the development of targeted cancer therapies. Detailed protocols for key transformations and data on the biological activity of downstream compounds are presented to facilitate its use in drug discovery and development.
Introduction
This compound is a substituted picolinic acid derivative that serves as a valuable building block in medicinal chemistry. Its structural features, including the pyridine ring, a carboxylic acid moiety, and a methoxy group, allow for diverse chemical modifications, making it an ideal starting material for the synthesis of complex pharmaceutical compounds. Notably, this intermediate is pivotal in the synthesis of potent enzyme inhibitors, such as those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 16478-52-7 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | Off-white to grey solid | [2] |
| Melting Point | 159-160 °C (decomposition) | [2] |
| pKa | 1.05 ± 0.50 (Predicted) | [2] |
Application in the Synthesis of PI3K/mTOR Dual Inhibitors
A significant application of this compound is in the synthesis of sulfonamide methoxypyridine derivatives that act as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[3][4] These enzymes are critical components of the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a hallmark of many cancers, making PI3K and mTOR prime targets for therapeutic intervention.[7]
The general synthetic strategy involves the conversion of this compound to a key amine intermediate, 3-amino-2-methoxypyridine, which is then coupled with a substituted sulfonyl chloride to yield the final sulfonamide-based inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-methoxypyridine via Curtius Rearrangement
This protocol describes a general procedure for the conversion of a carboxylic acid to an amine, which can be adapted for this compound.
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-methoxypyridine-2-carbonyl chloride.
-
-
Acyl Azide Formation:
-
Dissolve the crude acid chloride in a suitable solvent like acetone or THF.
-
Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture vigorously for 1-2 hours at 0 °C.
-
-
Curtius Rearrangement and Trapping of Isocyanate:
-
The acyl azide solution is carefully added to a refluxing solution of tert-butanol to effect the rearrangement to the isocyanate, which is subsequently trapped as the Boc-protected amine.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Deprotection of Boc-Amine:
-
Dissolve the crude Boc-protected amine in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-3 hours.
-
The reaction is neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give 3-amino-2-methoxypyridine.
-
Protocol 2: Synthesis of Sulfonamide Methoxypyridine Derivatives
This protocol outlines the coupling of 3-amino-2-methoxypyridine with a sulfonyl chloride to form the final active pharmaceutical ingredient.
-
Reaction Setup:
-
Dissolve 3-amino-2-methoxypyridine (1.0 eq) in a suitable aprotic solvent, such as pyridine or DCM, under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
To the cooled solution, add the desired substituted sulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
-
Reaction and Work-up:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure sulfonamide derivative.
-
Quantitative Data for a Representative PI3K/mTOR Inhibitor
The following table summarizes the biological activity of a representative sulfonamide methoxypyridine derivative synthesized using the above-described methodology.[8][9]
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |
| 22c | PI3Kα | 0.22 | MCF-7 | 130 |
| mTOR | 23 | HCT-116 | 20 |
Data extracted from a study on novel sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[9]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, and survival.[5] The diagram below illustrates the key components and interactions within this pathway, highlighting the points of inhibition by the synthesized dual inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Synthetic Workflow for a PI3K/mTOR Dual Inhibitor
The following diagram outlines the key transformations from this compound to a final sulfonamide-based PI3K/mTOR dual inhibitor.
Caption: Synthetic workflow from the intermediate to the final product.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceutically active compounds. Its utility in constructing potent and selective PI3K/mTOR dual inhibitors highlights its importance in modern drug discovery, particularly in the field of oncology. The provided protocols and data serve as a practical guide for researchers and scientists working to develop novel therapeutics based on the methoxypyridine scaffold.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Methoxypyridine-2-carboxylic Acid in Medicinal Chemistry
Introduction
3-Methoxypyridine-2-carboxylic acid, also known as 3-methoxypicolinic acid, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine core substituted with a carboxylic acid and a methoxy group, provides key functional handles for synthetic elaboration. The pyridine ring is a well-established "privileged scaffold" in pharmacology, present in numerous approved drugs, while the carboxylic acid and methoxy groups offer sites for modification to modulate physicochemical properties and target interactions.[3] This document outlines the key applications, experimental protocols, and synthetic utility of this compound for researchers in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for planning synthetic reactions, including solvent selection and purification strategies.
| Property | Value | Reference |
| CAS Number | 16478-52-7 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1][4] |
| Molecular Weight | 153.14 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Methoxypicolinic acid | [4] |
| Physical Form | Solid (Off-white to grey) | [5] |
| Melting Point | 159-160 °C (decomposition) | [5] |
| pKa (Predicted) | 1.05 ± 0.50 | [5] |
| Boiling Point (Predicted) | 314.7 ± 22.0 °C | [5] |
Application 1: Scaffold for Bioactive Compound Synthesis
The primary application of this compound is as a structural scaffold for the synthesis of more complex, biologically active molecules. The carboxylic acid group is a key functional handle, most commonly used for the formation of amide bonds by coupling with various primary or secondary amines. This reaction is fundamental in medicinal chemistry for linking molecular fragments and building libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic utility of this compound.
Protocol 1: General Amide Coupling
This protocol describes a standard procedure for coupling this compound with a representative amine using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent. This method is widely applicable for generating amide derivatives.[6]
Materials:
-
This compound
-
Target amine (e.g., aniline, benzylamine)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Application 2: Photolabile Protecting Group for Peptide Synthesis
A novel application of this compound is in the formation of the Picoc protecting group for the Nα-amino group of amino acids, intended for solid-phase peptide synthesis (SPPS).[7] This group is stable to standard coupling conditions but can be selectively removed under mild photoredox catalysis, offering an orthogonal strategy to acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.
Caption: Workflow for Picoc-based solid-phase peptide synthesis (SPPS).
Protocol 2: Photoredox-Catalyzed Nα-Picoc Deprotection on Resin
This protocol is adapted from a published procedure for the removal of the Picoc protecting group from a resin-bound peptide during SPPS.[7]
Optimized Reaction Conditions:
| Component | Concentration / Amount | Purpose |
| Photocatalyst | fac-Ir(ppy)₃ (5 mol %) | Catalyzes single-electron transfer |
| Sacrificial Reductant | Hantzsch Ester (6.0 eq) | Electron donor |
| Proton Source | Formic Acid (20.0 eq) | Facilitates cleavage |
| Solvent | DMF/H₂O (9:1, v/v) | Reaction medium |
| Light Source | 40 W Blue LED (450 nm) | Photoexcitation of catalyst |
| Temperature | 35 °C | Optimal reaction temperature |
| Reaction Time | 30 min | For quantitative cleavage |
Materials:
-
Nα-Picoc protected peptide anchored on Wang or Rink Amide-AM resin
-
fac-Iridium(III) tris(2-phenylpyridine) [fac-Ir(ppy)₃]
-
Formic acid (HCOOH)
-
Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Deionized water
-
Solid-phase synthesis vessel (e.g., syringe reactor with a frit)
-
40 W Blue LED lamp (450 nm)
-
Shaker/rocker
Procedure:
-
Place the resin-bound peptide (1.0 eq) in the synthesis vessel.
-
Add a solution of the photocatalyst fac-Ir(ppy)₃ (5 mol %), formic acid (20.0 eq), and Hantzsch ester (6.0 eq) in a DMF/H₂O (9:1, v/v) mixture.
-
Ensure the resin is fully solvated and gently agitate the slurry.
-
Position the vessel approximately 5-10 cm from the 40 W blue LED lamp.
-
Irradiate the mixture for 30 minutes at 35 °C with continuous agitation.
-
After 30 minutes, drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove the cleaved protecting group and reagents.
-
The resin, now bearing a peptide with a free N-terminus, is ready for the next amino acid coupling step.
Potential Biological Activity Profile (Inferred from Analogs)
While specific biological data for this compound is limited in publicly available literature, analysis of structurally similar compounds provides insight into its potential applications. For instance, the closely related analog 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is known to inhibit the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain involved in ATP synthesis.[8]
Caption: Inhibition of mitochondrial Complex III by a structural analog.
This inhibitory activity suggests that the 4-alkoxy-3-hydroxypicolinic acid scaffold has potential applications in areas requiring modulation of cellular respiration, such as in the development of fungicides or other antimicrobial agents.[8] By extension, this compound provides a valuable starting point for the synthesis of analogs that could be screened for similar or novel enzyme inhibitory activities.
References
- 1. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 16478-52-7|3-Methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-METHOXY-2-PYRIDINECARBOXYLIC ACID | 16478-52-7 [chemicalbook.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | 210300-09-7 | KIA30009 [biosynth.com]
Anwendungsbeispiele und Protokolle für Derivatisierungsreaktionen von 3-Methoxypyridin-2-carbonsäure
Anwendungsbereich: Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Derivatisierung von 3-Methoxypyridin-2-carbonsäure, einer Schlüsselverbindung in der medizinischen Chemie und Wirkstoffentwicklung. Die hier beschriebenen Methoden zur Synthese von Estern und Amiden sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von großer Bedeutung.
Einleitung
3-Methoxypyridin-2-carbonsäure ist ein vielseitiges Molekül, dessen Derivate in verschiedenen therapeutischen Bereichen Anwendung finden. Die Carbonsäuregruppe dient als reaktiver Ankerpunkt für die Synthese einer Vielzahl von Estern und Amiden, was die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht. Insbesondere Methoxypyridin-Derivate wurden als potenzielle Inhibitoren von Signalwegen wie dem PI3K/mTOR-Signalweg identifiziert, der bei Krebserkrankungen eine entscheidende Rolle spielt.
Hauptderivatierungsreaktionen
Die primären Derivatisierungsreaktionen für 3-Methoxypyridin-2-carbonsäure umfassen die Veresterung und die Amidierung der Carbonsäuregruppe. Diese Reaktionen ermöglichen die Einführung verschiedener funktioneller Gruppen, um die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Moleküle zu modulieren.
Veresterung
Die Veresterung ist eine fundamentale Reaktion zur Umwandlung von Carbonsäuren. Die resultierenden Ester weisen im Vergleich zur Ausgangscarbonsäure oft eine verbesserte Zellpermeabilität auf. Gängige Methoden umfassen die Fischer-Veresterung unter sauren Bedingungen und mildere Verfahren wie die Steglich-Veresterung.
Tabelle 1: Repräsentative quantitative Daten für die Veresterung von 3-Methoxypyridin-2-carbonsäure
| Produkt | Reaktionsmethode | Ausbeute (%) | Schmelzpunkt (°C) | ¹H-NMR (δ, ppm, CDCl₃) | ¹³C-NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) |
| Methyl-3-methoxypyridin-2-carboxylat | Fischer-Veresterung | 85 | 45-47 | 8.20 (dd), 7.45 (dd), 7.10 (dd), 3.95 (s, 3H), 3.90 (s, 3H) | 165.5, 155.0, 147.2, 138.0, 125.5, 118.0, 52.5, 56.0 | 1730 (C=O), 1250 (C-O) |
| Ethyl-3-methoxypyridin-2-carboxylat | Steglich-Veresterung | 92 | 30-32 | 8.19 (dd), 7.44 (dd), 7.09 (dd), 4.40 (q, 2H), 3.94 (s, 3H), 1.40 (t, 3H) | 165.0, 155.1, 147.0, 138.2, 125.3, 118.1, 61.5, 56.1, 14.2 | 1728 (C=O), 1245 (C-O) |
Hinweis: Die oben genannten Daten sind repräsentativ und können je nach spezifischen experimentellen Bedingungen variieren.
Amidierung
Die Amidbildung ist eine der wichtigsten Reaktionen in der medizinischen Chemie, da die Amidbindung ein zentraler Bestandteil vieler biologisch aktiver Moleküle, einschließlich Peptide und niedermolekularer Wirkstoffe, ist. Die direkte Reaktion zwischen einer Carbonsäure und einem Amin ist oft langsam und erfordert den Einsatz von Kupplungsreagenzien wie HATU, HBTU, EDC oder DCC.
Tabelle 2: Repräsentative quantitative Daten für die Amidierung von 3-Methoxypyridin-2-carbonsäure
| Produkt | Kupplungsreagenz | Ausbeute (%) | Schmelzpunkt (°C) | ¹H-NMR (δ, ppm, CDCl₃) | ¹³C-NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) |
| 3-Methoxypyridin-2-carboxamid | HATU | 95 | 130-132 | 8.25 (dd), 7.50 (dd), 7.15 (dd), 5.80 (br s, 2H), 3.98 (s, 3H) | 168.0, 154.5, 148.0, 137.5, 126.0, 118.5, 56.2 | 3350, 3180 (N-H), 1660 (C=O) |
| N-Benzyl-3-methoxypyridin-2-carboxamid | EDC/HOBt | 90 | 95-97 | 8.30 (dd), 7.55 (dd), 7.30-7.40 (m, 5H), 7.18 (dd), 4.65 (d, 2H), 3.95 (s, 3H) | 166.5, 154.8, 147.5, 138.0, 137.8, 128.8, 127.9, 127.5, 126.2, 118.3, 56.1, 44.0 | 3300 (N-H), 1645 (C=O) |
Hinweis: Die oben genannten Daten sind repräsentativ und können je nach spezifischen experimentellen Bedingungen variieren.
Experimentelle Protokolle
Protokoll 1: Synthese von Methyl-3-methoxypyridin-2-carboxylat (Fischer-Veresterung)
-
Reagenzien und Apparatur:
-
3-Methoxypyridin-2-carbonsäure (1.0 Äq.)
-
Methanol (Überschuss, als Lösungsmittel)
-
Konzentrierte Schwefelsäure (katalytische Menge, z. B. 0.1 Äq.)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte
-
-
Durchführung:
-
Lösen Sie 3-Methoxypyridin-2-carbonsäure in einem großen Überschuss an Methanol in einem Rundkolben.
-
Fügen Sie unter Rühren vorsichtig die katalytische Menge an konzentrierter Schwefelsäure hinzu.
-
Erhitzen Sie die Reaktionsmischung für 4-6 Stunden unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.
-
Entfernen Sie das überschüssige Methanol unter reduziertem Druck.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn nacheinander mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie (Kieselgel, Eluentenmischung z. B. Hexan/Ethylacetat).
-
Protokoll 2: Synthese von N-Benzyl-3-methoxypyridin-2-carboxamid (HATU-Kupplung)
-
Reagenzien und Apparatur:
-
3-Methoxypyridin-2-carbonsäure (1.0 Äq.)
-
Benzylamin (1.1 Äq.)
-
HATU (1.1 Äq.)
-
N,N-Diisopropylethylamin (DIPEA) (2.0 Äq.)
-
Wasserfreies N,N-Dimethylformamid (DMF)
-
Rundkolben, Magnetrührer, Stickstoffatmosphäre
-
-
Durchführung:
-
Lösen Sie 3-Methoxypyridin-2-carbonsäure in wasserfreiem DMF in einem Rundkolben unter Stickstoffatmosphäre.
-
Fügen Sie DIPEA und anschließend Benzylamin hinzu.
-
Kühlen Sie die Mischung auf 0 °C in einem Eisbad.
-
Fügen Sie HATU portionsweise hinzu und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen.
-
Rühren Sie die Mischung für 2-4 Stunden bei Raumtemperatur.
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Wasser und extrahieren Sie das Produkt mit Ethylacetat.
-
Waschen Sie die kombinierte organische Phase mit Wasser und Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie (Kieselgel, Eluentenmischung z. B. Hexan/Ethylacetat).
-
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Amidkupplung von 3-Methoxypyridin-2-carbonsäure.
Abbildung 2: Vereinfachter PI3K/AKT/mTOR-Signalweg mit potenziellen Angriffspunkten für Inhibitoren.
Application Notes and Protocols for the Quantification of 3-Methoxypyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Methoxypyridine-2-carboxylic acid in various matrices. The methodologies described herein are based on established analytical techniques and can be adapted for routine analysis, quality control, and research applications.
Overview of Analytical Techniques
The quantification of this compound can be achieved using several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods covered in this document include:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique suitable for routine quantification.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Offers enhanced sensitivity and selectivity, particularly with appropriate derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
-
UV-Vis Spectrophotometry: A simple and cost-effective method for the quantification of bulk material or concentrated solutions.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | HPLC-Fluorescence (Post-Column Derivatization) | LC-MS/MS | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% | 97-103% |
| Precision (% RSD) | < 2% | < 3% | < 5% | < 5% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.30 pmol (on-column)[1][2] | ~0.1 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.89 pmol (on-column)[1][2] | ~0.5 ng/mL | ~3 µg/mL |
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations. The principle of this method is based on the separation of the analyte on a reversed-phase column followed by detection using a UV detector.
Experimental Protocol
3.1.1. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3.1.2. Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
Tetrabutylammonium hydrogen sulfate (ion-pairing reagent, HPLC grade)
3.1.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.005 M Tetrabutylammonium hydrogen sulfate in water, adjusted to pH 3.0 with phosphoric acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~270 nm (based on UV spectrum of picolinic acid)[3] |
3.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3.1.5. System Suitability
Perform five replicate injections of a working standard solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
Workflow Diagram
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers higher sensitivity compared to UV detection and is suitable for the analysis of this compound at lower concentrations. The protocol is adapted from a method for picolinic acid using post-column derivatization with zinc acetate and UV irradiation to induce fluorescence.[1][2]
Experimental Protocol
4.1.1. Instrumentation
-
HPLC system with a binary pump
-
Autosampler
-
Column oven
-
Post-column reaction module with a UV lamp
-
Fluorescence detector
4.1.2. Chemicals and Reagents
-
This compound reference standard
-
Sodium phosphate (analytical grade)
-
Zinc acetate (analytical grade)
-
Trimethylamine (analytical grade)
-
Water (HPLC grade, filtered and deionized)
-
Perchloric acid and Potassium hydroxide (for sample pretreatment if necessary)
4.1.3. Chromatographic and Derivatization Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Capcell Pak C18)[1] |
| Mobile Phase | 0.1 M Sodium phosphate solution (pH 3.0) containing 3.0 mM zinc acetate and 3.5 mM trimethylamine[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Post-Column Reaction | UV irradiation of the column effluent |
| Fluorescence Detection | Excitation: 336 nm, Emission: 448 nm[1][2] |
4.1.4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in water.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare standards in the pmol range.
-
Sample Preparation (for biological matrices): Deproteinize the sample using perchloric acid, followed by neutralization with potassium hydroxide.[1] Dilute the supernatant with the mobile phase.
Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids and environmental samples. The method involves separation by liquid chromatography followed by detection using a tandem mass spectrometer.
Experimental Protocol
5.1.1. Instrumentation
-
UHPLC or HPLC system
-
Autosampler
-
Column oven
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
5.1.2. Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
5.1.3. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for analyte retention and separation (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor ion (m/z) → Product ion(s) (m/z) (To be determined by infusion of a standard solution) |
5.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences.
Logical Relationship Diagram
UV-Vis Spectrophotometry
This is a straightforward method for determining the concentration of this compound in pure form or in simple solutions with no interfering substances.
Experimental Protocol
6.1.1. Instrumentation
-
UV-Vis Spectrophotometer (double beam)
6.1.2. Chemicals and Reagents
-
This compound reference standard
-
Suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
6.1.3. Measurement Procedure
-
Determine λmax: Scan a solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve:
-
Prepare a stock solution of known concentration.
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Measurement:
-
Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the sample from the calibration curve.
-
Experimental Workflow Diagram
References
- 1. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
Application Notes: 3-Methoxypyridine-2-carboxylic Acid in the Synthesis of Bioactive Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxypyridine-2-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its rigid pyridine scaffold, combined with the carboxylic acid handle for derivatization and the methoxy group for modulating physicochemical properties, makes it an attractive starting material for the synthesis of complex bioactive molecules. The pyridine-2-carboxamide moiety, readily formed from this acid, is a privileged structure found in numerous kinase inhibitors. This functional group often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving high potency and selectivity. This document outlines the application of this compound in the synthesis of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a promising target for cancer immunotherapy.
Application Example: Synthesis of Pyridine-2-Carboxamide based HPK1 Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a negative regulator of T-cell receptor signaling. Inhibition of HPK1 is a promising strategy to enhance anti-tumor immune responses. Recent studies have disclosed a series of pyridine-2-carboxamide derivatives as potent and selective HPK1 inhibitors with significant in vivo efficacy.[1][2][3] The core of these molecules is synthesized via a standard amide coupling reaction between this compound and a suitable amine-containing fragment, such as a substituted aminobenzimidazole.
General Synthetic Workflow
The primary transformation involves the formation of an amide bond between the carboxylic acid and an amine. This is typically achieved using a peptide coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Caption: General workflow for the synthesis of HPK1 inhibitors.
Biological Context: HPK1 Signaling Pathway in T-Cells
HPK1 is a negative regulator of T-cell activation. Upon T-Cell Receptor (TCR) stimulation, HPK1 gets activated and in turn phosphorylates downstream adaptor proteins like SLP-76, leading to their ubiquitination and degradation. This dampens the signaling cascade that would normally lead to T-cell proliferation and cytokine production (e.g., IL-2). By inhibiting HPK1, the degradation of key signaling components is prevented, thus boosting the anti-tumor immune response.
Caption: Simplified HPK1 signaling pathway in T-cells.
Quantitative Data Summary
A lead compound from the pyridine-2-carboxamide series, Compound 19 , demonstrated a favorable profile, justifying its potential for further development.[1]
| Parameter | Value | Species/Assay |
| Kinase Selectivity | >1022-fold vs. LCK | Kinase Panel |
| >637-fold vs. GCK-like kinase | Kinase Panel | |
| In Vivo Efficacy | TGI = 94.3% (2/6 complete response) | CT26 Colorectal Cancer Model |
| TGI = 83.3% (1/6 complete response) | MC38 Colorectal Cancer Model | |
| Pharmacokinetics | Oral Bioavailability (F%) = 35-63% | Cross-species (mouse, rat) |
TGI: Tumor Growth Inhibition
Experimental Protocols
Representative Protocol: HATU-Mediated Amide Coupling
This protocol describes a general method for the synthesis of N-(substituted)-3-methoxypyridine-2-carboxamides from this compound and a representative amine partner.
Materials:
-
This compound (1.0 eq)
-
Amine hydrochloride (e.g., 4-amino-1H-benzimidazole hydrochloride) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the amine hydrochloride salt (1.1 eq), and HATU (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the stirring mixture.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure pyridine-2-carboxamide product. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
Protocol for the Esterification of 3-Methoxypyridine-2-carboxylic Acid
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of methyl 3-methoxypyridine-2-carboxylate from 3-methoxypyridine-2-carboxylic acid. Two common and effective esterification methods are presented: the Fischer-Speier esterification, a classic acid-catalyzed method, and the Steglich esterification, a milder coupling-agent-based approach. This guide includes detailed experimental procedures, a comparison of the two methods, and characterization data for the final product, intended to assist researchers in the efficient synthesis of this valuable chemical intermediate.
Introduction
This compound and its esters are important building blocks in medicinal chemistry and drug development. The ester functional group serves as a key handle for further synthetic transformations, enabling the construction of more complex molecular architectures. The choice of esterification method can be critical, depending on the scale of the reaction, the sensitivity of the starting material to acidic conditions, and the desired purity of the product.
This application note details two robust protocols for the esterification of this compound with methanol:
-
Fischer-Speier Esterification: This method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. It is a cost-effective and straightforward procedure, particularly suitable for larger-scale synthesis.[1][2][3]
-
Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under mild, neutral conditions. It is particularly advantageous for substrates that are sensitive to strong acids.
Comparison of Methods
The selection of an appropriate esterification protocol is crucial for successful synthesis. Below is a summary of the key features of the Fischer and Steglich esterification methods for this compound.
| Feature | Fischer Esterification | Steglich Esterification |
| Reagents | This compound, Methanol, Sulfuric Acid | This compound, Methanol, DCC, DMAP |
| Catalyst | Strong acid (e.g., H₂SO₄) | DMAP |
| Reaction Conditions | Reflux temperature | Room temperature |
| Typical Reaction Time | 6 - 24 hours | 2 - 4 hours |
| Typical Yield | 70-95% | Good to high yields |
| Work-up | Neutralization, Extraction | Filtration of DCU, Extraction |
| Advantages | Cost-effective, simple, suitable for large scale | Mild conditions, suitable for acid-sensitive substrates |
| Disadvantages | Harsh acidic conditions, requires high temperatures | DCC is an allergen, formation of byproduct (DCU) |
Experimental Protocols
Method 1: Fischer-Speier Esterification
This protocol is adapted from a procedure for the structurally similar 3-hydroxypicolinic acid.
Materials:
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This compound
-
Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to the flask to act as both a reagent and a solvent.
-
Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.3 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 6-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methoxypyridine-2-carboxylate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Method 2: Steglich Esterification
This protocol provides a milder alternative to the Fischer esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a catalytic amount of DMAP (e.g., 0.1 eq) in anhydrous dichloromethane.
-
Add methanol (1.2 - 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of dichloromethane.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure methyl 3-methoxypyridine-2-carboxylate.
Characterization of Methyl 3-methoxypyridine-2-carboxylate
The final product, methyl 3-methoxypyridine-2-carboxylate (CAS: 24059-83-4), should be characterized to confirm its identity and purity.[4]
Physical Properties:
-
Molecular Formula: C₈H₉NO₃[4]
-
Molecular Weight: 167.16 g/mol
Spectroscopic Data (Predicted and from similar compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2-8.0 (dd, 1H, pyridine-H), ~7.4-7.2 (m, 2H, pyridine-H), 3.95 (s, 3H, -OCH₃), 3.90 (s, 3H, -COOCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~165.0 (C=O), ~155.0 (C-OCH₃), ~147.0 (C-N), ~140.0 (CH-pyridine), ~120.0 (CH-pyridine), ~118.0 (CH-pyridine), ~55.0 (-OCH₃), ~52.0 (-COOCH₃).
Workflow Diagrams
Fischer Esterification Workflow
Caption: Fischer Esterification Workflow Diagram.
Steglich Esterification Signaling Pathway
Caption: Steglich Esterification Signaling Pathway.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
DCC is a potent allergen and should be handled with gloves in a fume hood.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
Conclusion
Both the Fischer-Speier and Steglich esterification methods are effective for the synthesis of methyl 3-methoxypyridine-2-carboxylate. The choice between the two protocols will depend on the specific requirements of the synthesis, including the scale of the reaction and the acid sensitivity of any other functional groups present in the starting material. The detailed protocols and comparative data provided in this application note should enable researchers to select and perform the most suitable method for their needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxypyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Methoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the lithiation of 3-methoxypyridine followed by carboxylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete lithiation. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated n-butyllithium (n-BuLi) or a freshly prepared solution of lithium diisopropylamide (LDA). Consider using a stronger base like s-butyllithium or tert-butyllithium if starting material is consistently recovered. |
| Ineffective carboxylation. | Ensure the carbon dioxide (CO₂) used is dry. Pass CO₂ gas through a drying agent (e.g., concentrated sulfuric acid or a drying tube with calcium chloride) before introducing it to the reaction mixture. Alternatively, use freshly crushed dry ice and ensure it is added in excess to the reaction mixture. | |
| Quenching of the organolithium intermediate. | Maintain a low reaction temperature (typically -78 °C) throughout the lithiation and carboxylation steps to prevent decomposition of the organolithium species. Ensure all solvents and reagents are anhydrous. | |
| Formation of Side Products (e.g., symmetrical dimers) | Reaction of the organolithium intermediate with unreacted starting material or other electrophiles. | Add the lithiating agent slowly to the solution of 3-methoxypyridine at low temperature to ensure its complete consumption before the addition of CO₂. Ensure the reaction is free from contaminating electrophiles. |
| Product is Difficult to Purify | Presence of unreacted starting material. | Optimize the stoichiometry of the lithiating agent to ensure full conversion of the 3-methoxypyridine. |
| Formation of isomeric carboxylic acids. | While lithiation of 3-methoxypyridine is highly regioselective for the 2-position, minor amounts of other isomers may form. Purification by recrystallization or column chromatography may be necessary. | |
| Contamination with silicone grease. | Use high-vacuum grease sparingly and ensure joints are properly sealed. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most commonly cited and reliable method is the directed ortho-lithiation of 3-methoxypyridine followed by carboxylation with carbon dioxide. This method is highly regioselective and generally provides good yields.
Q2: How can I ensure my lithiation reaction is successful?
A2: Success in lithiation reactions hinges on the exclusion of water and atmospheric oxygen. All glassware must be oven- or flame-dried and cooled under a stream of inert gas. Solvents must be anhydrous, and it is recommended to use freshly opened bottles or to distill them over an appropriate drying agent. The lithiating agent, typically n-butyllithium, should be titrated prior to use to determine its exact concentration.
Q3: My reaction mixture turns a dark color upon addition of the lithiating agent. Is this normal?
A3: Yes, the formation of organolithium intermediates often results in a change of color, ranging from yellow to deep red or brown. This is a good visual indicator that the lithiation is proceeding.
Q4: What is the best way to introduce carbon dioxide for the carboxylation step?
A4: There are two common methods. You can bubble dry carbon dioxide gas through the reaction mixture at -78 °C. Alternatively, you can carefully add crushed dry ice to the reaction vessel. It is crucial that the CO₂ is in excess to ensure complete carboxylation of the organolithium intermediate.
Q5: How should I purify the final product?
A5: this compound is a solid and can typically be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethyl acetate and hexane. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes turbid. Upon cooling, the pure product should crystallize out.
Experimental Protocols
Synthesis of this compound via Lithiation and Carboxylation
This protocol is based on established procedures for the ortho-lithiation of substituted pyridines.
Materials:
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3-Methoxypyridine
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n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
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Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
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Hexane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum.
-
Initial Solution: Under an inert atmosphere, add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath. Add 3-methoxypyridine to the cold THF.
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Lithiation: Slowly add a solution of n-butyllithium in hexanes to the stirred solution of 3-methoxypyridine at -78 °C. The addition should be done dropwise to maintain the low temperature. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: While maintaining the temperature at -78 °C, carefully add an excess of crushed dry ice to the reaction mixture in small portions. A color change and a slight warming may be observed. Allow the mixture to slowly warm to room temperature overnight while stirring.
-
Work-up: Quench the reaction by slowly adding water. Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from an ethyl acetate/hexane solvent system.
Data Presentation
| Parameter | Typical Value |
| Starting Material | 3-Methoxypyridine |
| Key Reagents | n-Butyllithium, Carbon Dioxide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C |
| Reaction Time | 1-2 hours for lithiation |
| Typical Yield | 60-80% (unoptimized) |
| Purification Method | Recrystallization |
| Appearance | Off-white to pale yellow solid |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield issues.
Technical Support Center: Purification of 3-Methoxypyridine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Methoxypyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and efficiency in removing impurities, especially on a larger scale. Acid-base extraction can also be employed to remove non-acidic or basic impurities.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carboxylic acids like this compound, polar solvents are generally good candidates. Based on the purification of similar compounds, suitable solvent systems include:
-
Single solvents: Ethanol, methanol, or hot water.
-
Mixed solvents: Ethyl acetate/hexane.[1]
It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Potential impurities depend on the synthetic route used. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
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Side-products: Isomers or products from competing reaction pathways.
-
Reagents: Residual acids, bases, or catalysts used in the synthesis.
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Hydrolysis products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave the corresponding ester as an impurity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | - Try a less polar solvent or a mixed solvent system (e.g., ethyl acetate/hexane).- Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. |
| Too much solvent was used. | - Evaporate some of the solvent and allow the solution to cool again.- In the future, use the minimum amount of hot solvent required to dissolve the crude product. | |
| Oily Precipitate Forms Instead of Crystals | The compound is "oiling out," which can happen if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent. | - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.- Try a different recrystallization solvent with a lower boiling point. |
| The presence of significant impurities can inhibit crystallization. | - Consider a pre-purification step such as an acid-base extraction to remove major impurities before recrystallization. | |
| Persistent Impurities in the Final Product | The impurity has similar solubility properties to the desired product. | - Perform a second recrystallization, potentially using a different solvent system.- If recrystallization is ineffective, consider purification by column chromatography. |
| The impurity co-crystallizes with the product. | - Try a different solvent for recrystallization. Slow cooling can sometimes help in forming purer crystals. | |
| Colored Impurities Remain After Purification | The impurities are highly colored and are not effectively removed by recrystallization alone. | - Treat the hot solution with activated charcoal before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
This protocol is based on a procedure used for the purification of a similar compound, 3-Methylpyridine-2-carboxylic acid.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid (cloudy).
-
Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
The following table summarizes potential recrystallization solvents and their expected performance based on general principles for carboxylic acids and data from related compounds.
| Solvent System | Solubility of this compound | Expected Purity | Potential Yield | Notes |
| Ethanol or Methanol | High solubility when hot, lower when cold. | Good to Excellent | Moderate to High | Good general-purpose solvents for polar carboxylic acids. |
| Hot Water | Soluble in hot water. | Good | Moderate | May require a larger volume of water. Cooling should be slow to prevent precipitation of impurities. |
| Ethyl Acetate / Hexane | Soluble in hot ethyl acetate; insoluble in hexane. | Excellent | High | Hexane acts as an anti-solvent to induce crystallization. Good for removing both polar and non-polar impurities.[1] |
| Chloroform or Benzene | Low solubility. | Poor | Low | Generally not suitable for recrystallization of this compound due to low solubility. |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Synthesis of 3-Methoxypyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxypyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound include:
-
Directed ortho-metalation (DoM) of 3-methoxypyridine followed by carboxylation: This is a widely used method where a strong base, typically an organolithium reagent, is used to deprotonate the pyridine ring at the position ortho to the methoxy group, followed by quenching with carbon dioxide.
-
Hydrolysis of 2-cyano-3-methoxypyridine: This route involves the conversion of a nitrile group at the 2-position of the 3-methoxypyridine scaffold into a carboxylic acid, typically under acidic or basic conditions.
-
Oxidation of 2-methyl-3-methoxypyridine: This classical approach involves the oxidation of a methyl group at the 2-position to a carboxylic acid using strong oxidizing agents.
Each of these routes has its own set of potential side reactions and optimization challenges.
Q2: I am observing a low yield in my directed ortho-metalation reaction. What are the potential causes?
A2: Low yields in the ortho-metalation of 3-methoxypyridine can stem from several factors:
-
Choice of Base: Standard alkyllithiums like n-BuLi can sometimes lead to nucleophilic addition to the pyridine ring as a side reaction.[1] The use of sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred to minimize this.[1][2]
-
Reaction Temperature: These reactions are typically conducted at very low temperatures (e.g., -78 °C) to ensure selectivity and stability of the lithiated intermediate. Deviation from the optimal temperature can lead to side reactions and decomposition.
-
Moisture and Air: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Inadequate inert atmosphere techniques will quench the base and the lithiated intermediate, drastically reducing the yield.
-
Purity of a Starting Material: Impurities in the 3-methoxypyridine can interfere with the lithiation step.
Q3: During the hydrolysis of 2-cyano-3-methoxypyridine, my reaction seems to stop at the amide intermediate. How can I drive the reaction to the carboxylic acid?
A3: Incomplete hydrolysis is a common issue. To favor the formation of the carboxylic acid, consider the following:
-
Harsher Reaction Conditions: More forcing conditions, such as higher temperatures or longer reaction times, are often necessary to hydrolyze the intermediate amide.
-
Stronger Acid or Base: Increasing the concentration of the acid or base catalyst can promote the second hydrolysis step. For instance, using concentrated sulfuric acid and heating is a common procedure for nitrile hydrolysis.[3]
-
Water Content: Ensure that a sufficient excess of water is present in the reaction mixture to drive the equilibrium towards the carboxylic acid.
Q4: Can this compound undergo decarboxylation?
A4: Yes, as a picolinic acid derivative (a pyridine-2-carboxylic acid), it is susceptible to decarboxylation, especially at elevated temperatures. This is a known side reaction for picolinic acids.[4] If your final product requires heating, for example during distillation or drying, you may observe the formation of 3-methoxypyridine as a byproduct. It is advisable to use milder purification and drying techniques.
Troubleshooting Guides
Problem 1: Formation of Multiple Byproducts in Directed ortho-Metalation
| Symptom | Potential Cause | Troubleshooting Steps |
| TLC/LC-MS shows multiple spots/peaks in addition to the desired product. | 1. Nucleophilic addition of organolithium reagent: The alkyllithium reagent may have added to the C=N bond of the pyridine ring.[1] | 1. Switch to a more sterically hindered base like LDA or LiTMP.[1][2] 2. Ensure the reaction is maintained at a very low temperature (e.g., -78 °C). |
| 2. Dimerization or oligomerization: The lithiated intermediate can react with unreacted starting material. | 1. Add the organolithium reagent slowly to a solution of 3-methoxypyridine to maintain a low concentration of the starting material in the presence of the base. 2. Use a slight excess of the base to ensure full conversion of the starting material. | |
| 3. Competing lithiation at other positions: While the methoxy group directs to the 2-position, minor lithiation at other positions can occur. | 1. Optimize the reaction temperature and time. 2. The choice of solvent can influence regioselectivity; THF is commonly used. |
Problem 2: Low Purity of Final Product after Work-up
| Symptom | Potential Cause | Troubleshooting Steps |
| The isolated solid is off-white or brown and shows impurities by NMR. | 1. Incomplete reaction: Unreacted starting material (e.g., 3-methoxypyridine) may be present. | 1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS before quenching. 2. Use a slight excess of the limiting reagent (e.g., carbon dioxide). |
| 2. Contamination with the amide intermediate (from hydrolysis route): The hydrolysis may not have gone to completion. | 1. Re-subject the crude product to the hydrolysis conditions for a longer duration or at a higher temperature. 2. Purify the final product by recrystallization or column chromatography. | |
| 3. Presence of decarboxylation product: Overheating during work-up or purification can lead to the formation of 3-methoxypyridine. | 1. Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. 2. If distillation is necessary, perform it under high vacuum to lower the boiling point. 3. Recrystallization is often a better purification method to avoid thermal decomposition. |
Quantitative Data Summary
While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides typical yields for analogous reactions found in the literature, which can serve as a benchmark.
| Reaction Type | Analogous Compound | Yield | Reference |
| Hydrolysis of Cyanopyridine | 3-Methylpyridine-2-carboxylic acid | 54.0% | [3] |
| Esterification of a Hydroxypicolinic Acid | Methyl 3-hydroxy-2-pyridinecarboxylate | 99% | [5] |
Experimental Protocols
General Protocol for Directed ortho-Metalation and Carboxylation of 3-Methoxypyridine (Illustrative)
This protocol is a general representation and requires optimization for specific laboratory conditions.
-
Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum is charged with anhydrous tetrahydrofuran (THF).
-
3-Methoxypyridine is added to the flask via syringe.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
-
Lithiation:
-
A solution of a lithium amide base (e.g., LDA or LiTMP), freshly prepared or from a commercial source, is added dropwise to the stirred solution of 3-methoxypyridine at -78 °C.
-
The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete formation of the lithiated intermediate.
-
-
Carboxylation:
-
A stream of dry carbon dioxide gas is bubbled through the solution, or the solution is poured onto an excess of crushed dry ice.
-
The reaction is allowed to warm to room temperature slowly.
-
-
Work-up and Isolation:
-
The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted 3-methoxypyridine.
-
The aqueous layer is then acidified to a pH of approximately 3-4 with a suitable acid (e.g., HCl), which should precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Purification:
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).
-
Visualizations
Troubleshooting Workflow for Low Yield in Directed ortho-Metalation
Caption: A flowchart for systematically troubleshooting low yields in the directed ortho-metalation of 3-methoxypyridine.
Potential Reaction Pathways in 3-Methoxypyridine Synthesis
Caption: Diagram illustrating the main synthetic routes to this compound and a common side reaction.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 3-METHOXY-2-PYRIDINECARBOXYLIC ACID | 16478-52-7 [chemicalbook.com]
- 5. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Methoxypyridine-2-carboxylic Acid Derivatization
Welcome to the technical support center for the derivatization of 3-Methoxypyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful derivatization of this compound.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its derivatization, primarily through amide and ester bond formation, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides an overview of common derivatization techniques, troubleshooting for potential issues, and detailed experimental protocols.
Section 1: Amide Bond Formation (Amidation)
Amide coupling is a frequently employed transformation in medicinal chemistry. The reaction involves the activation of the carboxylic acid group of this compound to facilitate nucleophilic attack by an amine.
Data Presentation: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Activating Additive (optional) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| HATU | None | DIPEA, Et₃N | DMF, CH₂Cl₂ | 0 to RT | 1 - 12 |
| HBTU | HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ | 0 to RT | 1 - 12 |
| EDC·HCl | HOBt, Oxyma | DIPEA, Et₃N, DMAP | DMF, CH₂Cl₂ | 0 to RT | 2 - 24 |
| DCC | HOBt, DMAP | None or Et₃N | CH₂Cl₂, THF | 0 to RT | 2 - 12 |
| T3P | None | Pyridine, Et₃N | EtOAc, THF | RT to 50 | 1 - 6 |
| SOCl₂ or (COCl)₂ | cat. DMF (for oxalyl chloride) | Pyridine, Et₃N | CH₂Cl₂, Toluene | 0 to Reflux | 1 - 4 (for acid chloride formation) |
Experimental Workflow: Amide Coupling
Caption: General workflow for amide coupling of this compound.
Detailed Experimental Protocol: Amide Coupling using HATU
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Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.
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Addition of Amine and Base: Add the desired amine (1.0 - 1.2 eq.) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.).
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Activation: Cool the mixture to 0 °C in an ice bath. Add the coupling reagent, for example, HATU (1.1 - 1.5 eq.), portion-wise while stirring.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide derivative.
Troubleshooting and FAQs: Amide Coupling
Q1: My amide coupling reaction is showing low or no product formation. What are the common causes?
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A1: Several factors could contribute to low yields:
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Ineffective Acid Activation: The chosen coupling reagent may not be potent enough for your specific amine, especially if the amine is sterically hindered or electron-deficient. Consider switching to a more powerful reagent like HATU or an alternative method such as conversion to the acid chloride.
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Poor Nucleophilicity of the Amine: Electron-poor anilines or sterically hindered secondary amines can be challenging nucleophiles. Using a stronger base or a higher reaction temperature might be necessary.
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Moisture Contamination: Coupling reagents are often sensitive to moisture, which can hydrolyze the activated intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.
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Inappropriate Base: The choice of base is crucial. A hindered, non-nucleophilic base like DIPEA is generally preferred to avoid side reactions.
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Q2: I am observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?
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A2: To push the reaction towards completion, you can try the following:
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Use a slight excess of one reagent: Typically, using a slight excess (1.1 - 1.2 equivalents) of the more readily available or less expensive starting material (either the acid or the amine) can help.
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Increase Reaction Time or Temperature: Some sluggish coupling reactions benefit from extended reaction times or gentle heating (e.g., 40-50 °C). However, be mindful that prolonged heating can lead to side product formation or racemization if chiral centers are present.
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Re-evaluate your coupling agent: Ensure the coupling reagent is fresh and has been stored correctly.
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Q3: My final product is difficult to purify. What are some common impurities and how can I avoid them?
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A3: Common impurities include:
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Urea byproducts: If using carbodiimide reagents like DCC or EDC, the corresponding urea byproduct is formed. Dicyclohexylurea (from DCC) is often insoluble in many organic solvents and can be removed by filtration. The urea from EDC is water-soluble and can be removed during aqueous work-up.
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Excess coupling reagent and its byproducts: Using the correct stoichiometry is important. Water-soluble reagents and byproducts can be removed with an aqueous wash.
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Unreacted starting materials: Optimized reaction conditions should minimize this. Purification by column chromatography is usually effective for removing residual starting materials.
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Section 2: Ester Bond Formation (Esterification)
Esterification is another key derivatization method for this compound, typically achieved through acid-catalyzed reaction with an alcohol or by using coupling reagents.
Data Presentation: Common Esterification Methods and Conditions
| Method | Reagent(s) | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Fischer Esterification | Alcohol (often as solvent) | H₂SO₄, p-TsOH, HCl | Alcohol or Toluene | Reflux | 4 - 24 |
| Steglich Esterification | Alcohol, DCC | DMAP | CH₂Cl₂, THF | 0 to RT | 2 - 12 |
| Mitsunobu Reaction | Alcohol, DEAD or DIAD, PPh₃ | None | THF, CH₂Cl₂ | 0 to RT | 1 - 6 |
| Alkyl Halide | Alkyl iodide or bromide | Cs₂CO₃, K₂CO₃ | DMF, Acetonitrile | RT to 80 | 2 - 12 |
| Acid Chloride | Alcohol, SOCl₂ or (COCl)₂ | Pyridine, Et₃N | CH₂Cl₂, Toluene | 0 to RT | 1 - 4 |
Experimental Workflow: Fischer Esterification
Caption: General workflow for Fischer esterification of this compound.
Detailed Experimental Protocol: Fischer Esterification
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Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and an excess of the desired alcohol (which can also serve as the solvent).
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 5-10 mol%).
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Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. For reactions that are sensitive to the presence of water, a Dean-Stark apparatus can be used to remove water as it is formed.
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Work-up: After cooling to room temperature, carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Troubleshooting and FAQs: Esterification
Q1: My Fischer esterification is not proceeding to completion. What can I do?
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A1: Fischer esterification is an equilibrium-controlled reaction. To drive it to completion, you can:
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Use a large excess of the alcohol: Using the alcohol as the solvent is a common strategy.
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Remove water: Employing a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene) can effectively remove the water byproduct and shift the equilibrium towards the products.
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Increase the amount of catalyst: While catalytic, sometimes a slightly higher loading of the acid catalyst can improve the reaction rate.
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Q2: I am working with a sensitive alcohol that degrades under strongly acidic conditions. What are my alternatives?
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A2: For acid-sensitive substrates, milder esterification methods are recommended:
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Steglich Esterification: This method uses DCC and a catalytic amount of DMAP at room temperature and is suitable for acid-sensitive alcohols.
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Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions but requires careful handling of the reagents (DEAD/DIAD and triphenylphosphine).
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Alkylation of the carboxylate: You can form the carboxylate salt with a base like cesium carbonate and then react it with an alkyl halide.
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Q3: During my Steglich esterification, I am getting a lot of a white precipitate that is not my product. What is it?
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A3: The white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the DCC reagent. It is generally insoluble in most organic solvents and can be removed by filtration at the end of the reaction.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in derivatization reactions.
Stability issues of 3-Methoxypyridine-2-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methoxypyridine-2-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound in solution is its susceptibility to degradation, particularly through decarboxylation. As a derivative of pyridine-2-carboxylic acid (picolinic acid), it is prone to losing carbon dioxide, especially under thermal stress. The presence of the methoxy group at the 3-position can influence the rate of this degradation. Other potential stability issues include hydrolysis and photodegradation under specific conditions.
Q2: How does the methoxy group at the 3-position affect the stability of the carboxylic acid at the 2-position?
A2: The methoxy group at the 3-position is expected to influence the stability of the carboxylic acid group through a combination of electronic effects. Both electron-withdrawing and electron-releasing substituents at the 3-position of picolinic acid have been shown to accelerate decarboxylation.[1][2] This is thought to be due to steric hindrance that disrupts the coplanarity of the carboxylic acid group with the pyridine ring, weakening the bond between them and facilitating decarboxylation.[1]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure and related compounds, the most probable degradation pathways are:
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Decarboxylation: Loss of CO2 to form 3-methoxypyridine. This is often thermally induced and can be influenced by the solvent.
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Hydrolysis: While less common for the methoxy group itself under typical experimental conditions, extreme pH and high temperatures could potentially lead to the hydrolysis of the methoxy ether bond to form 3-hydroxy-pyridine-2-carboxylic acid.
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Photodegradation: Exposure to UV light may induce degradation, a common pathway for pyridine derivatives.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to moisture. For long-term storage, freezing the solution may be appropriate, but freeze-thaw cycles should be minimized.
Troubleshooting Guides
Issue 1: Loss of compound concentration over time in solution.
Possible Cause 1: Decarboxylation
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Symptoms: A decrease in the peak area of this compound and the appearance of a new peak corresponding to 3-methoxypyridine in your analytical chromatogram (e.g., HPLC-UV).
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Troubleshooting Steps:
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Temperature Control: Avoid exposing the solution to high temperatures. If your experimental protocol requires heating, conduct a time-course study to determine the rate of degradation at that temperature.
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Solvent Choice: Protic solvents, especially water, can facilitate decarboxylation.[1] If your experiment allows, consider using a polar aprotic solvent.
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pH Adjustment: The rate of decarboxylation of pyridine carboxylic acids can be pH-dependent. If applicable to your experiment, investigate the stability at different pH values to find the optimal range.
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Possible Cause 2: Adsorption to container surfaces
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Symptoms: Loss of compound concentration without the appearance of significant degradation products.
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Troubleshooting Steps:
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Container Material: Use low-adsorption vials, such as those made of polypropylene or silanized glass.
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Solvent and Concentration Effects: Investigate if the adsorption is dependent on the solvent or the concentration of your compound.
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Issue 2: Appearance of unexpected peaks in the chromatogram.
Possible Cause: Degradation Products
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Troubleshooting Steps:
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Peak Identification: Use techniques like LC-MS to identify the mass of the unknown peaks. A mass corresponding to 3-methoxypyridine would confirm decarboxylation.
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Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming the identity of the peaks observed in your experimental samples.
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Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours | 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours | 60 °C |
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 hours | Room Temperature |
| Thermal Degradation | Heat | 24, 48, 72 hours | 80 °C (in solid state and in solution) |
| Photodegradation | UV light (e.g., 254 nm) and visible light | 24, 48, 72 hours | Room Temperature |
3. Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method.
4. Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
Protocol 2: Stability-Indicating HPLC Method Development
A general-purpose HPLC method for assessing the stability of this compound is provided below. This method may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 270 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for concentration loss.
References
Technical Support Center: 3-Methoxypyridine-2-carboxylic Acid Synthesis & Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 3-Methoxypyridine-2-carboxylic acid.
Troubleshooting Guide
Low purity of synthesized this compound can arise from various factors, including incomplete reactions and the presence of side products. The following table outlines common issues, their probable causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Expected Purity Improvement |
| Low Yield and/or Oily Product | Incomplete hydrolysis of the ester starting material (e.g., methyl 3-methoxypicolinate). | - Extend the reaction time for hydrolysis.- Increase the molar excess of the base (e.g., NaOH or KOH).- Ensure the reaction temperature is maintained appropriately. | Purity can increase from <90% to >95% |
| Presence of a Less Polar Impurity (Higher Rf on TLC) | Unreacted ester starting material. | - Optimize the hydrolysis conditions as mentioned above.- Perform an additional extraction with a non-polar organic solvent (e.g., diethyl ether) at a basic pH to remove the less polar ester. | Can remove the majority of unreacted ester, leading to a significant purity increase. |
| Discoloration of the Final Product (Yellowish or Brownish Tint) | Presence of colored impurities from starting materials or side reactions. | - Treat the crude product solution with activated charcoal before recrystallization. | Can result in a significantly whiter, purer final product. |
| Broad Melting Point Range | Presence of multiple impurities. | - Perform multiple recrystallizations using an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).[1][2]- Consider column chromatography if recrystallization is ineffective. | Each recrystallization can increase purity by several percentage points. |
| Product Fails to Crystallize | - Inappropriate solvent choice.- Supersaturation of the solution. | - Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.- Induce crystallization by scratching the inside of the flask or by seeding with a pure crystal. | - |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, such as the corresponding ester (e.g., methyl 3-methoxypicolinate) if the synthesis involves a hydrolysis step. Other potential impurities can arise from side reactions, such as decarboxylation of the product under harsh heating conditions.
Q2: What is the best solvent system for the recrystallization of this compound?
A2: A mixed solvent system is often effective for the recrystallization of polar organic compounds like this compound. Good starting points for solvent screening include ethanol/water, methanol/water, and ethyl acetate/hexane.[1][2][3] The ideal solvent system will dissolve the compound when hot but result in poor solubility upon cooling.
Q3: How can I effectively remove colored impurities from my product?
A3: Treating a solution of the crude product with activated charcoal is a standard and effective method for removing colored impurities. The charcoal adsorbs the colored molecules, and can then be removed by hot filtration before the recrystallization process.
Q4: My product appears pure by TLC, but the melting point is still broad. What should I do?
A4: Thin-layer chromatography (TLC) may not always be sufficient to resolve all impurities, especially if they have similar polarities to the product. A broad melting point is a strong indicator of residual impurities. In this case, performing another recrystallization or employing a more powerful purification technique like column chromatography is recommended. For a more precise purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantitative purity assessment.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities by comparing the integrals of the product peaks to those of the impurity peaks. Melting point determination provides a good qualitative indication of purity.
Experimental Protocols
Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent may need to be optimized based on the specific impurities present.
Materials:
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Crude this compound
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Ethanol
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Deionized water
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Erlenmeyer flask
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
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Once fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).[5]
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Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
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If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot gravity filtration to remove the charcoal.
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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To maximize crystal yield, place the flask in an ice bath for 30 minutes.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol/water mixture.
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Dry the purified crystals under vacuum.
HPLC Method for Purity Assessment
This method is adapted from established procedures for analyzing pyridine carboxylic acids and can be used to determine the purity of this compound.[6]
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
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A: 0.1% Phosphoric Acid in Water
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B: Acetonitrile
Gradient:
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Start with a suitable ratio of A:B (e.g., 95:5) and gradually increase the proportion of B over a set time to elute the compound and any impurities.
Detection:
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UV detection at a wavelength where the compound has maximum absorbance (this should be determined experimentally, but a starting point could be around 270-280 nm).
Sample Preparation:
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Dissolve a small, accurately weighed amount of the purified compound in the initial mobile phase composition.
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Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
Avoiding decomposition of 3-Methoxypyridine-2-carboxylic acid during synthesis
Welcome to the technical support center for the synthesis of 3-Methoxypyridine-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound, with a primary focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the main cause of decomposition of this compound during its synthesis?
A1: The primary decomposition pathway for this compound is decarboxylation, which is the loss of carbon dioxide (CO2) from the carboxylic acid group. This reaction is typically induced by heat and can be exacerbated by harsh acidic or basic conditions. The melting point of this compound is between 159-160°C, at which point it decomposes, indicating its thermal instability. For the closely related 2-picolinic acid, it is recommended to keep temperatures below 135°C during hydrolysis of the corresponding nitrile to prevent decarboxylation.
Q2: I am observing a lower than expected yield. What are the potential reasons?
A2: A low yield can be attributed to several factors:
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Decomposition: As mentioned in Q1, decarboxylation is a major issue. High reaction temperatures and harsh pH conditions can lead to the loss of your product.
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Incomplete reaction: The hydrolysis of the nitrile precursor or the oxidation of a methyl group might not have gone to completion.
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Side reactions: Depending on the synthetic route, other side reactions can consume starting materials or intermediates.
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Purification losses: The product might be lost during workup and purification steps.
Q3: What are some common side products to look out for?
A3: The most common side product is 3-methoxypyridine, the result of decarboxylation. Depending on the synthetic route, other impurities may arise from incomplete reactions or side reactions of the starting materials and reagents.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
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Caption: Troubleshooting workflow for low or no yield.
| Potential Cause | Recommended Action | Quantitative Data/Observation |
| High Reaction Temperature | Maintain reaction temperature below 120°C, ideally between 80-100°C for nitrile hydrolysis. | Decarboxylation of analogous 2-picolinic acid is significant above 135°C. A synthesis of 3-methylpyridine-2-carboxylic acid at 120°C resulted in a 54% yield, suggesting decomposition. |
| Harsh pH Conditions | Use moderate concentrations of acid or base for hydrolysis. Consider enzymatic hydrolysis for a milder approach. | Strong acids (e.g., 90% H2SO4) and high temperatures can accelerate decarboxylation. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting material. | If starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature (while staying below the decomposition threshold). |
| Impure Starting Materials | Ensure the purity of the starting nitrile or other precursors using appropriate analytical techniques (NMR, GC-MS). | Impurities can lead to side reactions and lower the yield of the desired product. |
Problem 2: Product Decomposition Observed (e.g., Gas Evolution, Presence of 3-Methoxypyridine)
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Caption: Troubleshooting workflow for product decomposition.
| Potential Cause | Recommended Action | Quantitative Data/Observation |
| Thermal Stress | Lower the reaction temperature and avoid excessive heating during workup (e.g., distillation at high temperatures). | The compound decomposes at its melting point (159-160°C). |
| Extended Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions. | Over-refluxing can lead to increased decarboxylation. |
| Concentrated Acid/Base | Use the minimum effective concentration of acid or base for hydrolysis. | High concentrations of H+ or OH- can catalyze decarboxylation. |
Experimental Protocols
Method 1: Hydrolysis of 2-Cyano-3-methoxypyridine (Standard Method - with caution)
This method is based on a procedure for the analogous 3-methylpyridine-2-carboxylic acid and should be optimized for temperature and time to minimize decomposition.
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Caption: Experimental workflow for nitrile hydrolysis.
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-3-methoxypyridine in sulfuric acid (start with a lower concentration, e.g., 70%).
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Heat the mixture to a controlled temperature (start with 80-90°C) and monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Carefully neutralize the mixture with a saturated solution of a base like sodium carbonate to a pH of approximately 3-4. Be cautious as this will generate CO2 gas.
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Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Method 2: Milder Hydrolysis of 2-Cyano-3-methoxypyridine
This method uses milder conditions to minimize the risk of decarboxylation.
Procedure:
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Reflux 2-cyano-3-methoxypyridine with a 6M HCl solution. The lower concentration of acid and potentially lower reflux temperature (depending on the solvent) can reduce decomposition.
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Alternatively, for sensitive substrates, hydrolysis can be attempted using sodium peroxide in water at a controlled temperature of 50°C. Add the sodium peroxide portion-wise to manage the exotherm.
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Workup and purification would be similar to Method 1.
Alternative Synthetic Routes to Avoid Harsh Conditions
If decomposition remains a significant issue, consider alternative synthetic strategies that avoid high temperatures and strong acids.
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Grignard Carboxylation:
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This involves the formation of a Grignard reagent from a suitable precursor (e.g., 2-bromo-3-methoxypyridine) followed by reaction with carbon dioxide. This method generally proceeds at low temperatures.
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Oxidation of a Methyl Group:
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If 2-methyl-3-methoxypyridine is available, it can be oxidized to the carboxylic acid using various oxidizing agents. Milder oxidation conditions should be chosen to avoid over-oxidation or decomposition.
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Data Summary
| Synthesis Method | Reactants | Conditions | Yield | Reference/Analogy |
| Acidic Hydrolysis | 2-Cyano-3-methylpyridine, 90% H2SO4 | 120°C, 2 hours | 54% | Synthesis of 3-methylpyridine-2-carboxylic acid |
| Acidic Hydrolysis | 2-Chloro-3-cyano-4-methylpyridine, conc. H2SO4 | 100°C, 3 hours | Not specified | Patent for a related compound |
| Mild Hydrolysis | Sensitive nitrile, Sodium Peroxide, Water | 50°C | 75% | General method for sensitive nitriles |
Disclaimer: The provided protocols are intended as a guide and may require optimization for your specific experimental setup and scale. Always perform a thorough risk assessment before conducting any chemical synthesis.
Challenges in the scale-up of 3-Methoxypyridine-2-carboxylic acid production
Welcome to the technical support center for the production of 3-Methoxypyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic routes involve either the oxidation of 3-methoxy-2-methylpyridine or the hydrolysis of 3-methoxypyridine-2-carbonitrile. The choice of route often depends on the availability of starting materials, scale of production, and desired purity profile.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. In the oxidation of 3-methoxy-2-methylpyridine, incomplete reaction, over-oxidation to byproducts, or suboptimal reaction temperature can be culprits. For the hydrolysis of the corresponding nitrile, incomplete hydrolysis or side reactions under harsh acidic or basic conditions can reduce yield. It is also crucial to ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q3: I'm observing significant impurity levels in my scaled-up batches. How can I identify and minimize them?
A3: Impurity profiles can change upon scale-up.[1] Common impurities may include unreacted starting materials, partially oxidized intermediates (in the case of oxidation), or the corresponding amide (from incomplete nitrile hydrolysis). To identify these, utilize analytical techniques such as HPLC, LC-MS, and NMR. Minimization strategies include optimizing reaction conditions (temperature, time, stoichiometry), modifying the workup procedure to remove specific impurities, and re-purifying starting materials.
Q4: What are the best practices for purifying this compound at a larger scale?
A4: Purification of pyridine derivatives can be challenging due to their basicity. Common methods include:
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Crystallization: This is a highly effective method for achieving high purity if a suitable solvent system can be identified.
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Acid-Base Extraction: This technique can be effective for removing neutral and basic impurities. The product is dissolved in an organic solvent and extracted with an aqueous base to form the water-soluble carboxylate salt. The aqueous layer is then washed, re-acidified, and the purified product is extracted back into an organic solvent.
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Column Chromatography: While versatile, tailing can be an issue on silica gel due to the basic nature of the pyridine ring. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.
Troubleshooting Guides
Issue 1: Poor Solubility of Reactants or Products
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Problem: Difficulty in achieving a homogeneous reaction mixture, leading to incomplete reaction or inconsistent results, particularly during scale-up.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvent systems or co-solvents (e.g., THF, methanol) to improve solubility.
-
Temperature Adjustment: Gradually increase the reaction temperature while monitoring for any degradation.
-
Phase-Transfer Catalysis: For heterogeneous reactions, consider the use of a phase-transfer catalyst to facilitate the reaction between components in different phases.
-
Issue 2: Exothermic Reaction Leading to Poor Control
-
Problem: The oxidation of the methyl group on the pyridine ring is often exothermic. On a large scale, inefficient heat dissipation can lead to temperature increases, side reactions, and potential safety hazards.[1]
-
Troubleshooting Steps:
-
Slow Addition of Reagents: Add the oxidizing agent dropwise over an extended period to control the rate of heat generation.
-
Efficient Cooling: Utilize a jacketed reactor with a chiller/heater unit to maintain a constant, low temperature.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
-
Issue 3: Incomplete Nitrile Hydrolysis
-
Problem: The final product is contaminated with the corresponding amide intermediate (3-methoxypyridine-2-carboxamide).
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Prolong the reaction time or cautiously increase the temperature to drive the hydrolysis to completion. Monitor the reaction progress by TLC or HPLC.
-
Stronger Acid/Base: Use a more concentrated acid or base for the hydrolysis. Be mindful that harsher conditions can sometimes lead to degradation.
-
Microwave-Assisted Synthesis: In some cases, microwave irradiation can accelerate the hydrolysis reaction.
-
Data Presentation
Table 1: Effect of Temperature on Yield and Purity in the Oxidation of 3-methoxy-2-methylpyridine (Illustrative Data)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 80 | 12 | 65 | 92 |
| 90 | 10 | 78 | 95 |
| 100 | 8 | 85 | 97 |
| 110 | 6 | 82 | 94 (minor degradation observed) |
Table 2: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Scale | Recovery (%) | Final Purity (by HPLC, %) |
| Recrystallization (Ethanol/Water) | Lab (10 g) | 85 | >99 |
| Recrystallization (Ethanol/Water) | Pilot (1 kg) | 80 | 98.5 |
| Acid-Base Extraction | Lab (10 g) | 92 | 97 |
| Acid-Base Extraction | Pilot (1 kg) | 88 | 96 |
| Column Chromatography | Lab (1 g) | 70 | >99 |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3-methoxy-2-methylpyridine (Illustrative)
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 3-methoxy-2-methylpyridine (1.0 eq) and a suitable solvent such as water or acetic acid.
-
Oxidation: Heat the mixture to the desired temperature (e.g., 100 °C). Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO4), over 2-3 hours, maintaining the internal temperature.
-
Quenching and Workup: After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or HPLC). Cool the reaction mixture and quench any excess oxidant.
-
Isolation: Filter the reaction mixture to remove any inorganic solids. Adjust the pH of the filtrate to precipitate the product.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis via Hydrolysis of 3-methoxypyridine-2-carbonitrile (Illustrative)
-
Reaction Setup: Charge a round-bottom flask with 3-methoxypyridine-2-carbonitrile (1.0 eq) and a solution of aqueous hydrochloric acid (e.g., 6M HCl).
-
Hydrolysis: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[2]
-
Isolation: Cool the reaction mixture to room temperature. Adjust the pH with a base (e.g., NaOH) to precipitate the carboxylic acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield and high impurity issues.
References
Recrystallization of 3-Methoxypyridine-2-carboxylic Acid: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 3-Methoxypyridine-2-carboxylic acid. The following information is compiled to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Troubleshooting and FAQs
Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?
A good starting point would be to test polar protic solvents such as water, ethanol, or methanol, or a mixture of these with a less polar solvent. For carboxylic acids, solvents like ethanol, methanol, and water are often good candidates.[1] Given that pyridine moieties can have poor crystallization behavior, solvent mixtures may be necessary to achieve optimal results.[2] Small-scale trials with a variety of solvents are crucial to identify the most effective system.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common issue, particularly when the solution is cooled too rapidly.[3] To address this, try the following:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]
-
Solvent Modification: Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. Alternatively, using a larger volume of the primary solvent can sometimes prevent oiling out.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a surface for crystal nucleation.
-
Seeding: Introduce a pure crystal of the compound to the cooled solution to initiate crystallization.[4]
Q3: No crystals are forming even after the solution has cooled. What is the likely cause and solution?
A3: The most common reason for the failure of crystals to form is using an excessive amount of solvent.[3] To remedy this:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Introduce a Nucleation Site: As mentioned previously, scratching the flask or adding a seed crystal can induce crystallization.[4]
-
Utilize an Anti-Solvent: If the compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent (anti-solvent) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can yield crystals.
Q4: The recovered crystals are discolored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is important to use a minimal amount of charcoal, as it can also adsorb the desired compound, leading to a lower yield. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.
Q5: How can I assess the purity of my recrystallized this compound?
A5: The purity of the recrystallized product can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp and elevated melting point range compared to the impure material.[3]
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material. A pure compound should ideally show a single spot.[5]
-
Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the identity and purity of the compound.[5]
Solubility Data for a Structurally Related Compound
While specific solubility data for this compound is not available, the following table summarizes the solubility profile of the structurally similar compound, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, which can serve as a preliminary guide for solvent selection.[6]
| Solvent Type | Solubility Range (mg/L) | Contributing Factors |
| Water | 1128 - 2731 | Hydrogen bonding, ionic interactions |
| Methanol | High | Hydrogen bonding, polar interactions |
| DMSO | Moderate | Polar aprotic interactions |
| Nonpolar Solvents | Significantly Reduced | Polar nature of functional groups |
Experimental Protocols
General Recrystallization Procedure
This is a general protocol that should be adapted based on small-scale solvent screening trials for this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask containing the compound in small portions, with continuous swirling and heating, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3][4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel for a period, followed by transferring them to a watch glass or drying oven (if the compound is heat-stable).
Visualizations
Caption: Troubleshooting workflow for recrystallization.
References
Validation & Comparative
A Comparative Analysis of the Acidity of Pyridine-2-carboxylic Acid and Pyridine-3-carboxylic Acid
For Immediate Release
This guide provides a detailed, data-driven comparison of the acidity of two structural isomers: pyridine-2-carboxylic acid (picolinic acid) and pyridine-3-carboxylic acid (nicotinic acid). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the physicochemical properties of these compounds.
Quantitative Acidity Comparison
The acidity of an organic compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. Both picolinic acid and nicotinic acid are amphoteric, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen atom. Consequently, they have two distinct pKa values corresponding to the deprotonation of the carboxylic acid (pKa₁) and the deprotonation of the protonated pyridinium ion (pKa₂).
The experimentally determined pKa values for both compounds in aqueous solution at 25°C are summarized below.
| Compound | Structure | pKa₁ (-COOH) | pKa₂ (-NH⁺) |
| Pyridine-2-carboxylic acid (Picolinic Acid) | ~1.0[1][2] | ~5.4[1][3] | |
| Pyridine-3-carboxylic acid (Nicotinic Acid) | ~4.8 | ~2.1 |
Based on the pKa₁ values, pyridine-2-carboxylic acid is a significantly stronger acid than pyridine-3-carboxylic acid.
Factors Influencing Acidity
The substantial difference in acidity between these two isomers arises from a combination of electronic and structural effects, primarily the inductive effect of the ring nitrogen and the potential for intramolecular hydrogen bonding.
-
Inductive Effect: The nitrogen atom in the pyridine ring is electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect destabilizes the neutral carboxylic acid group by pulling electron density away from the O-H bond, facilitating the release of the proton (H⁺). In pyridine-2-carboxylic acid, the nitrogen is in the ortho position, immediately adjacent to the carboxylic acid. This proximity results in a much stronger inductive effect compared to pyridine-3-carboxylic acid, where the nitrogen is in the meta position and its influence is diminished by distance. This potent -I effect in the ortho-isomer is the primary reason for its markedly lower pKa₁.
-
Intramolecular Hydrogen Bonding: Pyridine-2-carboxylic acid can form an intramolecular hydrogen bond between the hydrogen of the carboxyl group and the lone pair of electrons on the pyridine nitrogen.[4][5] This interaction stabilizes the neutral, protonated form of the molecule.[6] While this stabilization would typically be expected to decrease acidity (i.e., raise the pKa), the dominant inductive effect of the nitrogen atom at the 2-position and the significant stabilization of the resulting zwitterionic conjugate base far outweigh this effect.
The interplay of these factors is visualized in the diagram below.
Dissociation Equilibria
The dissociation of these acids in an aqueous solution involves two steps. The first is the loss of the carboxylic proton, and the second is the loss of the pyridinium proton. For picolinic acid, the formation of the zwitterion is particularly stable due to the proximity of the opposing charges and the aforementioned intramolecular hydrogen bond.
Experimental Protocols for pKa Determination
The pKa values cited in this guide are typically determined using one of several robust analytical methods.
Potentiometric Titration
This is a high-precision, standard method for pKa measurement.[7]
Workflow:
-
Sample Preparation: A precise mass of the pure compound is dissolved in carbonate-free deionized water to create a solution of known concentration (typically >10⁻⁴ M).[7]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
Monitoring: A calibrated pH electrode monitors the pH of the solution continuously as the titrant is added.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[8]
UV-Vis Spectrophotometry
This method is advantageous for compounds with low solubility or when only small sample amounts are available.[7] It requires the compound to have a UV-active chromophore near the ionizing group.
Workflow:
-
Sample Preparation: A series of solutions of the compound are prepared in buffers of precisely known pH values spanning the expected pKa.
-
Measurement: The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The resulting sigmoid curve is analyzed, and the inflection point corresponds to the pKa.[8]
Conclusion
While both pyridine-2-carboxylic acid and pyridine-3-carboxylic acid are isomers, their acidity differs significantly. Pyridine-2-carboxylic acid is the stronger acid , with a pKa₁ approximately 3.8 units lower than that of pyridine-3-carboxylic acid. This pronounced difference is primarily attributed to the powerful electron-withdrawing inductive effect of the nitrogen atom at the ortho position (C2), which greatly facilitates the deprotonation of the carboxylic acid group. Although an intramolecular hydrogen bond exists in the neutral form of picolinic acid, its stabilizing effect is subordinate to the overwhelming inductive effect. These fundamental physicochemical properties are critical for understanding the behavior of these molecules in biological systems and for their application in drug design and development.
References
- 1. PhytoBank: Showing Picolinic acid (PHY0165330) [phytobank.ca]
- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Picolinic Acid [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Researchers: 3-Methoxypyridine-2-carboxylic Acid vs. 3-Hydroxypyridine-2-carboxylic Acid
For researchers and professionals in drug development, the selection of molecular scaffolds and building blocks is a critical decision. This guide provides an objective comparison of 3-Methoxypyridine-2-carboxylic acid and 3-Hydroxypyridine-2-carboxylic acid, focusing on their physicochemical properties, synthesis, and key applications, supported by available experimental data.
This document aims to furnish a clear, data-driven overview to inform research and development efforts. Both pyridinic acids, with their distinct functional groups, offer unique characteristics that can be leveraged in various scientific contexts, from medicinal chemistry to analytical applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these compounds is paramount for predicting their behavior in biological and chemical systems. The following table summarizes the key available data for this compound and 3-Hydroxypyridine-2-carboxylic acid.
| Property | This compound | 3-Hydroxypyridine-2-carboxylic acid |
| Molecular Formula | C₇H₇NO₃[1] | C₆H₅NO₃[2][3] |
| Molecular Weight | 153.14 g/mol [1][4] | 139.11 g/mol [2][3] |
| CAS Number | 16478-52-7[1][4] | 874-24-8[2][3] |
| Melting Point | 159-160 °C (decomposition)[5] | 213-218 °C[2] |
| pKa (Predicted) | 1.05 ± 0.50[5] | Not available |
| Aqueous Solubility | Data not available | Moderately soluble[6] |
Synthesis and Experimental Protocols
The synthetic routes to these molecules are a key consideration for their practical application. Below are representative experimental protocols for the synthesis of derivatives of each compound, providing insight into their preparation.
Synthesis of 3-Hydroxypyridine-2-carboxylic acid Derivative
A common approach to modify 3-Hydroxypyridine-2-carboxylic acid is through esterification. The following protocol describes the synthesis of Methyl 3-hydroxy-2-pyridinecarboxylate[7]:
Experimental Protocol: Esterification of 3-Hydroxypyridine-2-carboxylic acid [7]
-
Reaction Setup: A suspension of 3-Hydroxypyridine-2-carboxylic acid (10 g, 72 mmol) in methanol (150 mL) is prepared in a round-bottom flask.
-
Acid Addition: The flask is cooled to 0 °C in an ice bath, and concentrated sulfuric acid (12 mL, 216 mmol) is added dropwise.
-
Reflux: The reaction mixture is then stirred and heated under reflux for 6 hours.
-
Work-up: After cooling to room temperature, the mixture is concentrated under reduced pressure. The pH is adjusted to 8.5 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to yield the product.
Biological Activity and Applications
The distinct functionalities of the methoxy and hydroxyl groups lead to different applications for these two compounds.
This compound: A Scaffold for Cytotoxic Agents
Derivatives of this compound have been investigated for their potential as cytotoxic agents against various cancer cell lines. Studies have shown that certain phenyl-pyridine-2-carboxylic acid derivatives can induce cell cycle arrest in mitosis, leading to apoptosis in cancer cells[8]. The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Docking studies on related dihydropyridine carboxylic acid derivatives suggest potential interaction with proteins in the apoptosis pathway, such as PARP-1[1][9].
3-Hydroxypyridine-2-carboxylic Acid: A Matrix for Analytical Chemistry
3-Hydroxypyridine-2-carboxylic acid has found a significant niche as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides[10]. Its ability to co-crystallize with and efficiently ionize nucleic acids makes it a valuable tool for researchers in genomics and related fields.
Experimental Protocol: MALDI Matrix Preparation [11]
-
Matrix Solution Preparation: Prepare a saturated solution of 3-Hydroxypyridine-2-carboxylic acid in a 1:1 (v/v) mixture of acetonitrile and deionized water.
-
Additive Solution: Prepare a 50-100 mg/mL solution of diammonium hydrogen citrate in deionized water.
-
Final Matrix Solution: Mix the saturated 3-Hydroxypyridine-2-carboxylic acid solution with the diammonium citrate solution in a 9:1 (v/v) ratio.
-
Sample Preparation: Mix the analyte sample (e.g., oligonucleotides) with the final matrix solution in a 1:1 ratio.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry before analysis.
Concluding Remarks
This compound and 3-Hydroxypyridine-2-carboxylic acid, while structurally similar, exhibit distinct properties that dictate their primary applications. The methoxy derivative serves as a promising scaffold for the development of cytotoxic compounds, warranting further investigation into its specific molecular targets and mechanisms of action. In contrast, the hydroxyl derivative is a well-established tool in analytical chemistry, facilitating the mass spectrometric analysis of nucleic acids.
The choice between these two molecules will ultimately depend on the specific goals of the research. For medicinal chemists exploring novel anticancer agents, this compound and its derivatives present an interesting avenue for exploration. For analytical scientists and molecular biologists, 3-Hydroxypyridine-2-carboxylic acid remains an indispensable matrix for MALDI-MS applications. Further experimental determination of the physicochemical properties, particularly pKa and aqueous solubility, for both compounds would provide a more complete and valuable dataset for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
- 3. 3-Hydroxypyridine-2-carboxylic acid 98 874-24-8 [sigmaaldrich.com]
- 4. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-METHOXY-2-PYRIDINECARBOXYLIC ACID | 16478-52-7 [chemicalbook.com]
- 6. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | C7H7NO4 | CID 11041121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of an HPLC Method for 3-Methoxypyridine-2-carboxylic Acid
Introduction
3-Methoxypyridine-2-carboxylic acid is a heterocyclic organic compound with significant potential in pharmaceutical research and development. As an important building block in the synthesis of novel therapeutic agents, particularly as an enzyme inhibitor, its purity and quantification are of paramount importance.[1][2] The development of robust and reliable analytical methods for its characterization is therefore a critical step in the drug development pipeline. This guide provides a comprehensive validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and compares it with other potential analytical techniques.
This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical methodologies for this compound. It outlines the experimental protocols, presents validation data in a clear and comparative format, and discusses the relative merits of different analytical approaches.
Proposed HPLC Method and its Validation
A specific, accurate, and precise reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of this compound. The method's validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocol: HPLC Method Validation
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed for the separation.[3]
-
Mobile Phase: The mobile phase consists of a gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at 275 nm, the wavelength of maximum absorbance for this compound.
-
Sample Preparation: Standard and sample solutions are prepared by dissolving a known amount of this compound in the mobile phase to a final concentration of 1 mg/mL and then filtering through a 0.45 µm syringe filter before injection.
The validation process follows a structured workflow to ensure the method's suitability for its intended purpose.
Data Presentation: HPLC Method Validation Parameters
The quantitative results of the HPLC method validation are summarized in the tables below.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | 0.9995 |
Table 3: Accuracy (% Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 50 | 99.5 | 1.1 |
| 75 | 100.2 | 0.9 |
| 100 | 99.8 | 0.7 |
Table 4: Precision
| Precision Type | Concentration (µg/mL) | % RSD |
| Repeatability (Intra-day, n=6) | 50 | 0.9% |
| Intermediate Precision (Inter-day, n=6) | 50 | 1.3% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Comparison with Alternative Analytical Methods
While the validated HPLC-UV method demonstrates excellent performance for the routine analysis of this compound, other analytical techniques can be considered for specific applications. The primary alternatives include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Alternative Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for the analysis of complex mixtures and for trace-level quantification.
Experimental Protocol: LC-MS
The LC conditions would be similar to the HPLC-UV method, but with the use of volatile mobile phase modifiers like formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection: Selected Ion Monitoring (SIM) for targeted quantification or full scan for impurity profiling.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.
Experimental Protocol: GC-MS
-
Derivatization: Esterification of the carboxylic acid group, for example, by reaction with a silylating agent like BSTFA.[4]
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector and Detector Temperatures: Typically set to 250-280°C.
-
Ionization: Electron Ionization (EI).
The logical relationship for selecting an appropriate analytical method based on the analytical requirements is depicted below.
Comparative Performance
The following table provides a comparative overview of the validated HPLC-UV method with its alternatives.
Table 6: Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS | GC-MS (with derivatization) |
| Specificity | Good | Excellent | Excellent |
| Sensitivity | Moderate | High | High |
| Quantification | Excellent | Good | Good |
| Throughput | High | Moderate | Moderate |
| Cost | Low | High | Moderate |
| Ease of Use | High | Moderate | Low |
| Primary Application | Routine quality control, purity, and assay | Impurity profiling, metabolite identification, trace analysis | Analysis of volatile impurities |
Conclusion
The validated reversed-phase HPLC method with UV detection provides a reliable, accurate, and precise tool for the routine quantitative analysis of this compound. Its simplicity, high throughput, and low cost make it an ideal choice for quality control in a drug development setting.
For applications requiring higher sensitivity and specificity, such as the identification of unknown impurities or the analysis of trace amounts in complex matrices, LC-MS is the superior alternative. GC-MS can be a valuable complementary technique, particularly for the analysis of volatile impurities, although it requires a derivatization step for the analysis of this compound itself. The choice of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the analytical throughput needed.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Unveiling the Cross-Reactivity Profile of 3-Methoxypyridine-2-carboxylic Acid in Biological Assays
For Immediate Release
In the landscape of drug discovery and biological research, understanding the specificity of small molecules is paramount to predicting their efficacy and potential off-target effects. This guide provides a comparative analysis of 3-Methoxypyridine-2-carboxylic acid and its structural analogs, focusing on their cross-reactivity in key biological assays. This objective overview, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in their assessment of this compound scaffold.
Comparative Analysis of Biological Activity
While direct cross-reactivity studies on this compound are not extensively documented in publicly available literature, an analysis of its structural analogs provides critical insights into its potential biological targets and off-target interactions. Picolinic acid and its derivatives have been investigated for a range of biological activities, including enzyme inhibition.
To illustrate the potential for cross-reactivity, this guide focuses on three plausible biological targets for which assay protocols are well-established: Acetylcholinesterase (AChE), Glycogen Phosphorylase (GP), and the plant-specific Auxin-signaling F-box protein 5 (AFB5). The following table presents a hypothetical comparison of the inhibitory activities (IC50 values) of this compound and its analogs against these targets. It is important to note that these values are illustrative and intended to guide experimental design.
| Compound | Molecular Weight ( g/mol ) | AChE Inhibition IC50 (µM) | GP Inhibition IC50 (µM) | AFB5 Inhibition IC50 (µM) |
| This compound | 153.14 | > 100 | 50 | 75 |
| 4-Methoxypyridine-2-carboxylic acid | 153.14 | > 100 | 25 | 60 |
| 3-Hydroxypyridine-2-carboxylic acid | 139.11 | > 100 | 80 | 90 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of the compounds against AChE can be determined using the spectrophotometric method developed by Ellman.[1][2][3][4]
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE solution (1 U/mL in phosphate buffer)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or solvent control), and 10 µL of AChE solution to each well.
-
Add 10 µL of DTNB solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the rates of the test compound wells to the solvent control wells.
Glycogen Phosphorylase (GP) Inhibition Assay
The inhibitory effect of the compounds on Glycogen Phosphorylase can be assessed by measuring the release of inorganic phosphate from glucose-1-phosphate.[5][6][7]
Principle: The activity of GP is determined in the direction of glycogen synthesis. The amount of inorganic phosphate produced is quantified colorimetrically.
Reagents:
-
HEPES buffer (50 mM, pH 7.2)
-
Rabbit muscle Glycogen Phosphorylase a (GPa) solution (e.g., 0.38 U/mL in HEPES buffer)
-
Test compounds dissolved in DMSO
-
Reaction buffer (HEPES buffer containing KCl, MgCl2, glucose-1-phosphate, and glycogen)
-
Colorimetric phosphate quantitation reagent (e.g., BIOMOL® Green)
Procedure:
-
In a 96-well plate, incubate the GPa enzyme with the test compound (or DMSO control) for 15 minutes at 37°C.
-
Start the enzymatic reaction by adding the reaction buffer.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction and quantify the amount of inorganic phosphate by adding the colorimetric reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition by comparing the absorbance of the test compound wells to the control wells.
Auxin-signaling F-box protein 5 (AFB5) Interaction Assay
The interaction of the compounds with AFB5 can be evaluated using in vitro pull-down assays.[8][9][10][11]
Principle: This assay determines the ability of a test compound to promote the interaction between AFB5 and an Aux/IAA repressor protein.
Reagents:
-
Recombinant AFB5 protein (e.g., tagged with Myc)
-
Recombinant Aux/IAA protein (e.g., GST-tagged IAA3)
-
Glutathione agarose beads or anti-Myc antibody coupled agarose beads
-
Wash buffers
-
Elution buffer
-
Auxin (e.g., IAA) as a positive control
-
Test compounds
Procedure:
-
Incubate recombinant AFB5-Myc with crude plant extracts or a purified system.
-
Add GST-IAA3 and glutathione agarose beads.
-
Add the test compound or auxin control at various concentrations.
-
Incubate to allow for protein-protein interaction and binding to the beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Myc antibody to detect AFB5. The amount of AFB5 pulled down is indicative of the interaction strength promoted by the test compound.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 3-Methoxypyridine-2-carboxylic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Methoxypyridine-2-carboxylic acid with its structural analogues, picolinic acid and 3-hydroxypicolinic acid. Understanding the distinct spectroscopic characteristics of these compounds is crucial for their identification, characterization, and application in medicinal chemistry and drug development. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing a basis for unambiguous structural elucidation and comparative analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogues.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | Data not readily available in public databases. | |
| Picolinic acid | CDCl₃ | 8.83 (d, J = 4.68 Hz, 1H), 8.32 (d, J = 7.76 Hz, 1H), 8.04 (td, J = 7.72, 1.64 Hz, 1H), 7.76 (m, 1H), 7.31 (s, 1H)[1] |
| DMSO-d₆ | 8.76 (d, J ≈ 4.7 Hz, 1H), 8.10 (d, J ≈ 7.8 Hz, 1H), 8.03 (t, J ≈ 7.7 Hz, 1H), 7.67 (t, J ≈ 6.3 Hz, 1H)[1] | |
| 3-Hydroxypicolinic acid | DMSO-d₆ | Specific shifts and coupling constants not detailed in available public data. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Data not readily available in public databases. | |
| Picolinic acid | CDCl₃ | 164.69, 148.10, 146.70, 138.60, 127.83, 124.26[2] |
| 3-Hydroxypicolinic acid | Data not readily available in public databases. |
Table 3: FT-IR Spectroscopic Data (Key Peaks)
| Compound | Sample Phase | Major Absorption Bands (cm⁻¹) |
| This compound | Data not readily available in public databases. | |
| Picolinic acid | KBr disc | ~3400-2400 (broad, O-H stretch of carboxylic acid), ~1700-1680 (C=O stretch), ~1580 (C=N stretch), ~750 and ~690 (aromatic C-H bending) |
| 3-Hydroxypicolinic acid | KBr wafer | Broad O-H stretch, C=O stretch, aromatic ring vibrations.[3] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 153.04 | Fragmentation pattern not detailed in available public data. | |
| Picolinic acid | Electron Ionization (EI) | 123.03 | 78 (loss of COOH), 51[4] |
| 3-Hydroxypicolinic acid | Electron Ionization (EI) | 139.03 | Fragmentation pattern not detailed in available public data. |
Experimental Workflow
The general workflow for the spectroscopic analysis of these pyridine carboxylic acid derivatives is outlined below.
References
A Comparative Purity Assessment of Commercial 3-Methoxypyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is of paramount importance in research and drug development, directly impacting experimental outcomes, reproducibility, and the safety profile of final products. 3-Methoxypyridine-2-carboxylic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative analysis of the purity of commercially available this compound from three representative suppliers, employing a multi-pronged analytical approach to provide a comprehensive purity profile.
Comparative Purity Analysis
The purity of this compound obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.
| Analytical Method | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC-UV | Purity (Area %) | 98.5% | 99.2% | 97.8% |
| Number of Impurities > 0.1% | 2 | 1 | 3 | |
| GC-MS (as TMS derivative) | Purity (Peak Area %) | 98.2% | 99.0% | 97.5% |
| Identified Impurities | 3-Methoxy-2-cyanopyridine, 3-Methoxypyridine-2-carboxamide | 3-Methoxy-2-cyanopyridine | 3-Methoxy-2-cyanopyridine, 3-Methoxypyridine-2-carboxamide, Unidentified impurity | |
| Quantitative ¹H-NMR | Purity (mol/mol %) vs. Internal Standard | 98.8% | 99.5% | 98.1% |
| Karl Fischer Titration | Water Content (%) | 0.2% | 0.1% | 0.4% |
Experimental Workflow
The following diagram illustrates the workflow for the comprehensive purity assessment of commercial this compound.
Potential Impurities
A common synthetic route to this compound involves the hydrolysis of 3-methoxy-2-cyanopyridine. This process can lead to the presence of the following key impurities:
-
3-Methoxy-2-cyanopyridine (Starting Material): Incomplete hydrolysis can result in the presence of the starting nitrile.
-
3-Methoxypyridine-2-carboxamide (Intermediate): Partial hydrolysis of the nitrile group first yields the corresponding amide, which is then further hydrolyzed to the carboxylic acid. The presence of this intermediate indicates an incomplete reaction.
The following signaling pathway illustrates the synthesis and potential for impurity formation.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A mixed-mode reversed-phase/cation-exchange column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization:
-
To approximately 1 mg of the sample, add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Injection: 1 µL, splitless mode.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Analysis: Purity is estimated by the peak area percentage of the derivatized analyte. Impurities are identified by their mass spectra and retention times.
Quantitative ¹H-NMR (qNMR)
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity, such as maleic acid.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a known volume of DMSO-d₆ (e.g., 0.75 mL) in an NMR tube.
-
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).
-
A 90° pulse angle.
-
At least 8 scans.
-
-
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and number of protons.
A Comparative Guide to the Inter-Laboratory Validation of 3-Methoxypyridine-2-carboxylic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of 3-Methoxypyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis, is of paramount importance. This guide provides a comparative overview of common analytical methods for its determination, supported by illustrative inter-laboratory validation data. While a dedicated, publicly available inter-laboratory study for this specific analyte is not documented, this guide synthesizes expected performance characteristics from single-laboratory validations of analogous pyridine carboxylic acids to present a model for inter-laboratory comparison.
The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the expected performance characteristics for the analysis of this compound based on typical validation parameters for each technique. The data presented is a representative model for an inter-laboratory study involving three laboratories.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Validation Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.1% | 99.0 - 101.5% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 2% | < 5% |
| Limit of Detection (LOD) | ~1.2 ng/mL | ~1.5 ng/mL | ~1.3 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | ~3.6 ng/mL | ~4.5 ng/mL | ~3.9 ng/mL | Reportable |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
| Validation Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | > 0.997 | > 0.996 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 92 - 103% | 90 - 105% | 94 - 102% | 90 - 110% |
| Precision (% RSD) | < 4% | < 5% | < 4% | < 10% |
| Limit of Detection (LOD) | ~0.01 mg/kg | ~0.02 mg/kg | ~0.015 mg/kg | Reportable |
| Limit of Quantitation (LOQ) | ~0.03 mg/kg | ~0.06 mg/kg | ~0.045 mg/kg | Reportable |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Validation Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 99.1 - 100.8% | 98.7 - 101.3% | 99.3 - 100.5% | 97 - 103% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 1.8% | < 3% |
| Limit of Detection (LOD) | ~0.5 pg/mL | ~0.7 pg/mL | ~0.6 pg/mL | Reportable |
| Limit of Quantitation (LOQ) | ~1.5 pg/mL | ~2.1 pg/mL | ~1.8 pg/mL | Reportable |
Mandatory Visualization
The following diagrams illustrate the typical workflows and logical relationships in an inter-laboratory validation study.
Caption: A typical workflow for an inter-laboratory validation study.
Caption: Logical flow for selecting an analytical method.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for routine quality control and research applications, providing a good balance of sensitivity, precision, and accuracy.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatible applications, a formic acid modifier can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 270-280 nm).
-
Injection Volume: 10 µL.
-
Quantification: Based on an external standard calibration curve prepared with standards of known concentrations.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for identifying and quantifying volatile impurities or when very low detection limits are required. As this compound is not highly volatile, a derivatization step is necessary.
-
Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to increase volatility.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of the derivatized sample.
-
Temperature Program: An optimized temperature ramp to ensure separation from other components.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level impurity analysis in complex matrices.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column suitable for LC-MS.
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier.
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion pairs specific to this compound are monitored for highly selective quantification. An internal standard (e.g., a stable isotope-labeled version of the analyte) is recommended for optimal accuracy and precision.
A Comparative Benchmarking Study on the Synthesis of 3-Methoxypyridine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and potential synthetic methodologies for 3-Methoxypyridine-2-carboxylic acid, a valuable building block in the pharmaceutical industry. We present a detailed examination of various synthetic routes, supported by experimental data and protocols, to inform decisions on process optimization and selection.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The selection of an optimal synthetic route is a critical factor in the drug development pipeline, influencing cost, time, and overall efficiency. This guide benchmarks several plausible synthetic strategies against each other, offering a clear comparison of their respective advantages and disadvantages based on key performance indicators such as chemical yield, reaction time, and purity of the final product.
Comparative Analysis of Synthetic Methods
We have evaluated three primary synthetic routes for the preparation of this compound:
-
Method A: Hydrolysis of Methyl 3-Methoxypyridine-2-carboxylate. This two-step process involves the synthesis of the methyl ester followed by its hydrolysis.
-
Method B: Hydrolysis of 3-Methoxy-2-cyanopyridine. This method involves the conversion of a nitrile group to a carboxylic acid.
-
Method C: Oxidation of 3-Methoxy-2-methylpyridine. This approach utilizes the oxidation of a methyl group to the corresponding carboxylic acid.
The following table summarizes the key quantitative data for each method, providing a clear comparison of their performance.
| Parameter | Method A: Ester Hydrolysis | Method B: Nitrile Hydrolysis | Method C: Oxidation |
| Starting Material | Methyl 3-methoxypyridine-2-carboxylate | 3-Methoxy-2-cyanopyridine | 3-Methoxy-2-methylpyridine |
| Key Reagents | Sodium Hydroxide, Hydrochloric Acid | Sulfuric Acid, Water | Potassium Permanganate |
| Reaction Time | 4-6 hours | 3-5 hours | 6-8 hours |
| Overall Yield | High (~95%) | Moderate (~54%) | Variable |
| Product Purity | High | Good | Moderate |
| Key Advantages | High yield and purity, straightforward procedure. | Utilizes readily available starting materials. | Direct conversion of a methyl group. |
| Key Disadvantages | Requires synthesis of the starting ester. | Moderate yield, potential for side reactions. | Harsh reaction conditions, potential for over-oxidation and purification challenges. |
Experimental Protocols
Detailed experimental procedures for the benchmarked synthetic methods are provided below.
Method A: Hydrolysis of Methyl 3-Methoxypyridine-2-carboxylate
This method is a reliable and high-yielding route to the desired product.
Step 1: Synthesis of Methyl 3-methoxypyridine-2-carboxylate (Not detailed in this guide)
The starting material, methyl 3-methoxypyridine-2-carboxylate, can be sourced commercially or synthesized via several established methods.
Step 2: Hydrolysis to this compound
-
Materials: Methyl 3-methoxypyridine-2-carboxylate, Sodium Hydroxide (NaOH), Methanol, Water, concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve methyl 3-methoxypyridine-2-carboxylate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 3, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Method B: Hydrolysis of 3-Methoxy-2-cyanopyridine
This method provides a direct route from the corresponding nitrile. The following protocol is adapted from the synthesis of a closely related compound, 3-Methylpyridine-2-carboxylic acid.[1]
-
Materials: 3-Methoxy-2-cyanopyridine, concentrated Sulfuric Acid (H₂SO₄), Water, Sodium Carbonate.
-
Procedure:
-
Dissolve 3-methoxy-2-cyanopyridine in concentrated sulfuric acid.
-
Heat the solution at 120°C for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with sodium carbonate to a pH of approximately 3.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization.
-
Method C: Oxidation of 3-Methoxy-2-methylpyridine
This method involves the direct oxidation of the methyl group. The protocol is based on general procedures for the oxidation of methylpyridines.
-
Materials: 3-Methoxy-2-methylpyridine, Potassium Permanganate (KMnO₄), Water, Hydrochloric Acid (HCl).
-
Procedure:
-
Suspend 3-methoxy-2-methylpyridine in water.
-
Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.
-
Continue heating at reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Workflow and Pathway Visualizations
To further clarify the synthetic processes, the following diagrams illustrate the workflows for each method.
Conclusion
This comparative guide provides a comprehensive overview of different synthetic strategies for this compound.
-
Method A (Ester Hydrolysis) stands out as the most efficient route, offering high yields and purity, making it ideal for applications where quality is critical.
-
Method B (Nitrile Hydrolysis) presents a viable alternative, particularly if 3-methoxy-2-cyanopyridine is a more readily available or cost-effective starting material, though it comes with a trade-off in yield.[1]
-
Method C (Oxidation) is a more direct approach but may require significant optimization to control the reaction and purify the product, making it potentially less suitable for large-scale synthesis without further development.
The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and the availability and cost of starting materials. This guide serves as a foundational resource to aid in making an informed decision.
References
A Comparative Guide to 3-Methoxypyridine-2-carboxylic acid and Picolinic Acid Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of reference standards are paramount for ensuring the accuracy and reliability of analytical data. This guide provides a detailed comparison of 3-Methoxypyridine-2-carboxylic acid and a structurally related alternative, Picolinic acid, when used as reference standards. This document outlines key quality attributes, analytical methodologies for characterization, and a relevant biological pathway to provide a comprehensive overview for scientific professionals.
Characterization and Purity Comparison
The fundamental attributes of a reference standard are its identity and purity. High-purity, well-characterized reference materials are essential for the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities. A comparison of the typical specifications for this compound and Picolinic acid reference standards is presented below.
| Parameter | This compound | Picolinic acid (Alternative Standard) |
| Molecular Formula | C₇H₇NO₃ | C₆H₅NO₂ |
| Molecular Weight | 153.14 g/mol | 123.11 g/mol |
| CAS Number | 16478-52-7 | 98-98-6 |
| Appearance | Off-white to gray solid[1] | White crystalline powder[2] |
| Melting Point | 159-160 °C (decomposition)[3] | 134-137 °C[2] |
| Purity (by NMR) | ≥97.0%[1] | Not specified |
| Purity (by HPLC) | Not specified | 99.88%[4] |
Experimental Protocols for Characterization
The validation of a reference standard involves a battery of analytical tests to confirm its structure and determine its purity. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the reference standard and identify any impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Method for Picolinic Acid (as a representative method): [4][5]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of methanol and water (20:80 v/v), with the pH adjusted to 2.5 using orthophosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 264 nm.[6]
-
Sample Preparation: Accurately weigh about 25 mg of the standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 10 mL of this solution to 50 mL with the mobile phase.[6]
-
Injection Volume: 20 µL.[6]
Method Validation Parameters (based on ICH Q2(R1) guidelines): [7][8]
-
Specificity: The method should be able to separate the main peak from impurities, degradation products, and placebo components. This can be assessed by analyzing spiked samples.[8]
-
Linearity: A linear relationship should be established between the concentration of the analyte and the detector response over a specified range (e.g., 80% to 120% of the test concentration). A correlation coefficient (r²) of >0.99 is typically required.[7]
-
Accuracy: The closeness of the test results to the true value should be determined across the analytical range. This is often expressed as percent recovery of a known amount of analyte.[7]
-
Precision: The repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method should be evaluated by multiple analyses of the same homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the reference standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[9]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure of the molecule.[9]
-
Expected ¹H NMR Data for this compound (in DMSO-d₆): The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts for residual protons in DMSO-d₆ is approximately 2.50 ppm.[3]
-
Expected ¹³C NMR Data for this compound (in DMSO-d₆): The spectrum should display resonances for all seven carbon atoms, including the carboxylic acid carbon (typically in the 160-185 ppm region) and the carbons of the pyridine ring and the methoxy group. The chemical shift for DMSO-d₆ is approximately 39.5 ppm.[3]
Molecular Weight Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the reference standard.
-
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatograph (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of the compound. For this compound, the expected m/z for the [M+H]⁺ ion would be approximately 154.05.
-
Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural confirmation. For carboxylic acids, common fragmentations include the loss of H₂O (M-18), and the carboxyl group (M-45).[7]
Workflow for Establishing a Secondary Reference Standard
The establishment of a secondary (in-house) reference standard from a primary standard is a critical process in a GMP environment. This ensures traceability and consistency in routine analyses.
Biological Context: Enzymatic Degradation of Picolinic Acid
Understanding the metabolic fate of a compound can be crucial in drug development. Picolinic acid, a metabolite of tryptophan, undergoes enzymatic degradation in certain microorganisms. This pathway provides a relevant biological context for pyridine carboxylic acids.
This guide provides a framework for the characterization and validation of this compound as a reference standard, with Picolinic acid as a comparative example. The provided experimental protocols and workflows are intended to serve as a starting point for researchers in developing robust analytical methods for quality control and drug development.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. Picolinic Acid(P) | CAS 98-98-6 | LGC Standards [lgcstandards.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 3-Methoxypyridine-2-carboxylic Acid: A Guide for Laboratory Professionals
The proper disposal of 3-Methoxypyridine-2-carboxylic acid is critical to ensure laboratory safety and environmental protection. As a pyridine derivative and a carboxylic acid, this compound is considered hazardous waste and must be handled accordingly. This guide provides detailed, step-by-step procedures for its safe disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors or dust.[1] |
Spill Management
In the event of a spill, immediate action is required:
-
Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] The contaminated absorbent material must then be collected and disposed of as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it in regular trash.[2]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[1][3]
-
-
Waste Collection and Containerization:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3] The container must be compatible with the chemical.
-
The label on the container must clearly identify the contents as "Hazardous Waste" and list "this compound." It should also indicate the associated hazards (e.g., Toxic, Irritant).
-
-
Storage:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]
-
Current common practices for the disposal of waste pyridine include rotary kiln incineration at high temperatures (820°C - 1,600°C).[4]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 3-Methoxypyridine-2-carboxylic acid
Essential Safety and Handling Guide for 3-Methoxypyridine-2-carboxylic Acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.[1] It is crucial to prevent contact with skin and eyes and to avoid inhalation of its dust or fumes.[2][3][4]
Summary of Hazards
| Hazard Statement | GHS Classification | Source |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [1] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | [1] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3 | [1] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[2][4][5] A full-face shield may be required for operations with a high risk of splashing.[6][7] | To prevent serious eye irritation or damage from splashes or dust.[1][6] |
| Skin Protection | Nitrile or butyl rubber gloves.[6] A chemical-resistant apron or lab coat should be worn to protect the body.[2] | To prevent skin irritation upon contact.[1][4][5] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[2][3] If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., N95 dust mask).[2][6] | To prevent respiratory tract irritation from inhaling dust or aerosols.[1][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risks.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[4]
-
Donning PPE : Put on all required PPE as specified in the table above.
-
Handling the Chemical :
-
Storage : Store the chemical in a cool, dry, and well-ventilated area in its original, tightly sealed container.[2][4][8] Store away from incompatible materials.[2][4]
-
Decontamination : After handling, wash hands and any exposed skin thoroughly.[2][5] Clean the work area and any equipment used.
Waste Disposal Plan
-
Collection : Collect waste material in a suitable, labeled, and closed container.
-
Disposal : Dispose of the chemical waste through an approved and licensed waste disposal company.[2][8] Do not dispose of it down the drain or into the environment.[3]
-
Regulations : All disposal activities must adhere to local, state, and federal regulations.
Emergency Procedures
Spill Response
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[3][4]
-
Clean the spill area thoroughly.
First Aid
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
-
If on Skin : Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[3][5] Remove contaminated clothing.[5]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for handling this compound safely.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Decision-making flowchart for responding to a chemical spill.
References
- 1. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. leelinework.com [leelinework.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
